molecular formula C27H29N3O3 B15595043 Fructigenine A

Fructigenine A

货号: B15595043
分子量: 443.5 g/mol
InChI 键: UHFSGFDEMVYYRX-ZXVJBGIBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fructigenine A is a useful research compound. Its molecular formula is C27H29N3O3 and its molecular weight is 443.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C27H29N3O3

分子量

443.5 g/mol

IUPAC 名称

(1R,4S,9R)-16-acetyl-4-benzyl-9-(2-methylbut-3-en-2-yl)-2,5,16-triazatetracyclo[7.7.0.02,7.010,15]hexadeca-10,12,14-triene-3,6-dione

InChI

InChI=1S/C27H29N3O3/c1-5-26(3,4)27-16-22-23(32)28-20(15-18-11-7-6-8-12-18)24(33)30(22)25(27)29(17(2)31)21-14-10-9-13-19(21)27/h5-14,20,22,25H,1,15-16H2,2-4H3,(H,28,32)/t20-,22?,25-,27+/m0/s1

InChI 键

UHFSGFDEMVYYRX-ZXVJBGIBSA-N

产品来源

United States

Foundational & Exploratory

Fructigenine A: A Technical Guide to its Discovery, Isolation, and Characterization from Penicillium fructigenum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fructigenine A, a complex alkaloid produced by the fungus Penicillium fructigenum, has garnered interest within the scientific community due to its notable cytotoxic activities against various cancer cell lines. This technical guide provides an in-depth overview of the discovery, isolation, and structural elucidation of this compound. It consolidates available data on its physicochemical properties, outlines detailed experimental protocols for its extraction and purification, and discusses the spectroscopic techniques employed for its characterization. In the absence of published research on the specific signaling pathways modulated by this compound, this document provides a comprehensive experimental workflow for its isolation and characterization, visualized using a DOT graph. This guide serves as a valuable resource for researchers investigating novel fungal secondary metabolites and professionals in the field of drug discovery and development.

Introduction

The genus Penicillium is a well-established source of structurally diverse and biologically active secondary metabolites.[1] These natural products have played a pivotal role in the development of pharmaceuticals. This compound, a quinazolinone alkaloid, was first reported in 1989 as a novel metabolite isolated from Penicillium fructigenum TAKEUCHI.[2] Subsequent studies have highlighted its potential as an anticancer agent, demonstrating cytotoxicity against murine lymphoma L-5178y cells, tsFT210 mouse carcinoma cells, murine fibrosarcoma L929, human cervical tumor HeLa cells, and human erythroleukemia K562 cells.[1] This guide aims to provide a detailed technical overview of the foundational research that led to the discovery and characterization of this promising bioactive compound.

Physicochemical Properties of this compound

A comprehensive summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its detection, isolation, and characterization.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₇H₂₉N₃O₃[3]
Molecular Weight 443.5 g/mol [3]
IUPAC Name (1R,4S,9R)-16-acetyl-4-benzyl-9-(2-methylbut-3-en-2-yl)-2,5,16-triazatetracyclo[7.7.0.0²,⁷.0¹⁰,¹⁵]hexadeca-10,12,14-triene-3,6-dione[3]
CAS Number 127926-11-8
Appearance Not explicitly stated in the literature, but likely a crystalline solid

Experimental Protocols

The following sections detail the methodologies for the cultivation of Penicillium fructigenum, and the subsequent extraction, purification, and structural elucidation of this compound. These protocols are based on the seminal work by Arai et al. (1989) and established techniques in natural product chemistry.[2]

Fungal Cultivation and Fermentation

A robust fermentation protocol is critical for the optimal production of this compound.

  • Organism: Penicillium fructigenum TAKEUCHI

  • Culture Medium: A suitable liquid medium, such as Czapek-Dox broth, supplemented with yeast extract to support fungal growth and secondary metabolite production.

  • Inoculation: A spore suspension or mycelial fragments from a mature culture of P. fructigenum are used to inoculate the sterile fermentation medium.

  • Fermentation Conditions: The culture is incubated under aerobic conditions, typically with shaking (e.g., 150-200 rpm) to ensure adequate aeration and nutrient distribution. The temperature is maintained at a constant optimal level for the growth of P. fructigenum, generally between 25-28°C.

  • Incubation Period: The fermentation is carried out for a period sufficient to allow for the accumulation of this compound in the culture broth and/or mycelia. This can range from several days to a few weeks, and is often monitored by analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Extraction and Isolation of this compound

The following is a generalized workflow for the extraction and purification of this compound from the fungal culture.

  • Harvesting: After the incubation period, the fungal biomass (mycelia) is separated from the culture broth by filtration or centrifugation.

  • Extraction: Both the mycelia and the culture filtrate are typically extracted with an organic solvent to ensure the complete recovery of the compound.

    • Mycelial Extraction: The mycelia are dried and then extracted with a solvent such as methanol (B129727) or ethyl acetate (B1210297). This can be done by maceration or Soxhlet extraction.

    • Filtrate Extraction: The culture filtrate is subjected to liquid-liquid extraction with an immiscible organic solvent like ethyl acetate or chloroform.

  • Concentration: The organic extracts from both the mycelia and filtrate are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques to isolate this compound.

    • Silica (B1680970) Gel Column Chromatography: The crude extract is first fractionated on a silica gel column using a gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol). Fractions are collected and analyzed by TLC.

    • Sephadex LH-20 Column Chromatography: Fractions containing this compound are further purified using size-exclusion chromatography on a Sephadex LH-20 column, typically with methanol as the eluent, to remove pigments and other impurities.

    • Preparative HPLC: Final purification to obtain highly pure this compound is often achieved using preparative reverse-phase HPLC with a suitable solvent system (e.g., acetonitrile-water or methanol-water).

Structural Elucidation

The definitive structure of this compound was established through a combination of spectroscopic methods.[2]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound. Fragmentation patterns observed in MS/MS experiments provide valuable information about the connectivity of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the number, environment, and connectivity of protons in the molecule.

    • ¹³C NMR: Reveals the number and types of carbon atoms present.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete carbon skeleton and the connectivity between different parts of the molecule.

  • Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as carbonyls (C=O) from the amide and ketone groups, and N-H bonds.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule, often indicating the presence of conjugated systems.

Quantitative Data

While the original publication by Arai et al. (1989) does not provide exhaustive quantitative data in its abstract, subsequent characterizations and total synthesis efforts have solidified our understanding of this compound's properties.[1][2]

Table 2: Spectroscopic Data Summary for this compound

Spectroscopic TechniqueKey Observations (General)
HR-MS Provides the exact mass corresponding to the molecular formula C₂₇H₂₉N₃O₃.
¹H NMR Signals corresponding to aromatic protons, an acetyl group, a benzyl (B1604629) group, and a dimethylallyl group are expected and observed.
¹³C NMR Resonances for carbonyl carbons, aromatic carbons, and aliphatic carbons consistent with the proposed structure are observed.
IR (KBr, cm⁻¹) Characteristic absorption bands for amide and ketone carbonyl groups, as well as aromatic C-H and aliphatic C-H stretching vibrations.

Biological Activity

This compound has demonstrated significant cytotoxic activity against a range of cancer cell lines.[1] However, the precise molecular targets and the signaling pathways through which it exerts its cytotoxic effects have not yet been elucidated in the scientific literature. Further research is required to understand its mechanism of action, which could unlock its full therapeutic potential.

Visualization of Experimental Workflow

As there is no publicly available information regarding the signaling pathways affected by this compound, the following diagram illustrates the general experimental workflow for its discovery and isolation from Penicillium fructigenum.

FructigenineA_Isolation_Workflow cluster_0 Fungal Cultivation cluster_1 Extraction cluster_2 Purification cluster_3 Structural Elucidation P_fructigenum Penicillium fructigenum Culture Inoculation Inoculation into Liquid Medium P_fructigenum->Inoculation Fermentation Shake Flask Fermentation (25-28°C) Inoculation->Fermentation Harvesting Harvesting (Filtration/Centrifugation) Fermentation->Harvesting Mycelia Mycelia Harvesting->Mycelia Filtrate Culture Filtrate Harvesting->Filtrate Mycelia_Extraction Mycelial Extraction (e.g., Ethyl Acetate) Mycelia->Mycelia_Extraction Filtrate_Extraction Filtrate Extraction (Liquid-Liquid) Filtrate->Filtrate_Extraction Crude_Extract Combined Crude Extract Mycelia_Extraction->Crude_Extract Filtrate_Extraction->Crude_Extract Silica_Gel Silica Gel Column Chromatography Crude_Extract->Silica_Gel Sephadex Sephadex LH-20 Chromatography Silica_Gel->Sephadex Prep_HPLC Preparative HPLC Sephadex->Prep_HPLC Pure_FructigenineA Pure this compound Prep_HPLC->Pure_FructigenineA MS Mass Spectrometry (HRMS) Pure_FructigenineA->MS NMR NMR Spectroscopy (1H, 13C, 2D) Pure_FructigenineA->NMR IR_UV IR & UV Spectroscopy Pure_FructigenineA->IR_UV

Caption: Experimental workflow for the isolation and characterization of this compound.

Conclusion

This compound stands out as a secondary metabolite from Penicillium fructigenum with significant potential for further investigation, particularly in the context of oncology drug discovery. This technical guide has provided a consolidated overview of the existing knowledge surrounding its discovery, isolation, and structural characterization. The detailed experimental protocols and tabulated data offer a practical resource for researchers aiming to work with this compound. While its biological mechanism of action remains an open area for future research, the foundation laid by its initial discovery and synthesis provides a strong starting point for uncovering the full therapeutic promise of this compound.

References

The Enigmatic Architecture of Fructigenine A: A Look into its Fungal Origins and a Hypothetical Biosynthetic Blueprint

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Fructigenine A, a structurally complex alkaloid isolated from the fungus Penicillium fructigenum, has garnered significant interest within the scientific community due to its potential biological activities. As a member of the pyrazino[2,1-b]quinazoline-3,6-dione class of natural products, it presents a formidable challenge for synthetic chemists and a fascinating puzzle for biochemists. This technical whitepaper provides a comprehensive overview of the current state of knowledge surrounding this compound, with a primary focus on its biosynthesis in fungi.

A thorough review of the existing scientific literature reveals a critical knowledge gap: the complete biosynthetic pathway of this compound has not yet been experimentally elucidated. Research to date has concentrated on the total chemical synthesis of this intricate molecule, a testament to its complex architecture. This document will summarize the known information about its producing organism and its chemical nature. Furthermore, based on the structural components of this compound and established principles of fungal secondary metabolism, we propose a hypothetical biosynthetic pathway. This putative pathway, likely involving a hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) machinery, serves as a foundational roadmap for future research aimed at unraveling the precise enzymatic steps involved in the construction of this compelling natural product.

Introduction to this compound

This compound is a fungal secondary metabolite originally isolated from Penicillium fructigenum.[1] It belongs to the diverse family of indole-containing pyrazino[2,1-b]quinazoline-3,6-dione alkaloids.[2][3][4] These compounds are characterized by a core heterocyclic scaffold that is often decorated with various substituents, contributing to a wide array of biological activities. The intricate, tetracyclic structure of this compound has made it a challenging target for total synthesis, a feat that has been accomplished and reported in the chemical literature.[5]

Current State of Knowledge: A Focus on Chemical Synthesis

Current published research on this compound is heavily skewed towards its chemical synthesis rather than its biological production. Multiple research groups have successfully developed and reported multi-step total syntheses of this natural product.[5][6] These synthetic routes, while elegant and crucial for providing access to the molecule for biological testing, do not shed light on the enzymatic machinery and genetic blueprint that the producing fungus, Penicillium fructigenum, employs to assemble this complex molecule. The absence of studies on the biosynthetic gene cluster, the enzymes involved, or the precursor molecules utilized by the fungus underscores a significant void in our understanding of this compound's natural history.

The Producing Organism: Penicillium fructigenum

Penicillium fructigenum is a species within the large and diverse Penicillium genus, which is well-known for its prolific production of a vast array of secondary metabolites with significant impacts on medicine and the food industry.[7][8] Fungi of this genus are known to produce various classes of bioactive compounds, including polyketides, non-ribosomal peptides, and alkaloids.[7][9][10][11] The production of complex alkaloids like this compound is consistent with the known metabolic capabilities of Penicillium species.

A Hypothetical Biosynthetic Pathway for this compound

Given the absence of experimental data, we propose a hypothetical biosynthetic pathway for this compound based on a retro-biosynthetic analysis of its structure and known fungal biosynthetic pathways for similar molecules. The structure of this compound suggests the convergence of several key building blocks:

  • An indole-containing moiety: Likely derived from the amino acid L-tryptophan.

  • A benzyl (B1604629) group: Likely derived from the amino acid L-phenylalanine.

  • A dimethylallyl group: Derived from dimethylallyl pyrophosphate (DMAPP), a product of the mevalonate (B85504) or MEP/DOXP pathway.

  • An acetyl group: Derived from acetyl-CoA.

The core pyrazino[2,1-b]quinazoline-3,6-dione scaffold is likely assembled by a hybrid Non-Ribosomal Peptide Synthetase (NRPS) or a PKS-NRPS hybrid enzyme. These megaenzymes are modular catalysts that sequentially link amino acid and/or keto-acid monomers to create complex peptide or polyketide chains.

The proposed pathway can be conceptualized in the following key stages:

  • NRPS-mediated peptide assembly: An NRPS enzyme would likely activate and link L-tryptophan and L-phenylalanine (or a derivative).

  • Cyclization and scaffold formation: The assembled dipeptide or a related intermediate would undergo cyclization reactions to form the core heterocyclic ring system.

  • Prenylation: A prenyltransferase enzyme would catalyze the attachment of the dimethylallyl group from DMAPP to the indole (B1671886) ring of the tryptophan-derived portion of the molecule.

  • Acetylation: An acetyltransferase would attach the final acetyl group.

This proposed pathway is a logical starting point for future experimental investigation. Identifying the biosynthetic gene cluster responsible for this compound production in Penicillium fructigenum would be the first critical step in validating and refining this hypothesis.

Hypothetical Biosynthesis of this compound L_Tryptophan L-Tryptophan NRPS NRPS Activation & Dipeptide Formation L_Tryptophan->NRPS L_Phenylalanine L-Phenylalanine L_Phenylalanine->NRPS DMAPP DMAPP Prenyltransferase Prenyltransferase DMAPP->Prenyltransferase Acetyl_CoA Acetyl-CoA Acetyltransferase Acetyltransferase Acetyl_CoA->Acetyltransferase Dipeptide Tryptophanyl-Phenylalanyl Intermediate NRPS->Dipeptide Cyclization Cyclization & Scaffold Formation Core_Scaffold Pyrazinoquinazoline Core Cyclization->Core_Scaffold Prenylated_Intermediate Prenylated Intermediate Prenyltransferase->Prenylated_Intermediate Substrate Prenyltransferase->Prenylated_Intermediate Product Fructigenine_A This compound Acetyltransferase->Fructigenine_A Substrate Acetyltransferase->Fructigenine_A Product Dipeptide->Cyclization Core_Scaffold->Prenyltransferase Substrate Prenylated_Intermediate->Acetyltransferase Substrate

Figure 1. A proposed biosynthetic pathway for this compound in Penicillium fructigenum.

Experimental Protocols for Pathway Elucidation

As the biosynthetic pathway for this compound is currently unknown, this section outlines a series of established experimental approaches that could be employed to elucidate it. These protocols are standard in the field of natural product biosynthesis research.

Identification of the Biosynthetic Gene Cluster (BGC)
  • Genome Sequencing: The first step is to obtain a high-quality whole-genome sequence of a this compound-producing strain of Penicillium fructigenum.

  • Bioinformatic Analysis: The genome would then be analyzed using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) and PRISM to identify putative secondary metabolite BGCs. The search would focus on clusters containing genes encoding NRPS, PKS, prenyltransferases, and other tailoring enzymes consistent with the proposed pathway.

  • Comparative Genomics: Comparing the genomes of this compound-producing and non-producing strains of Penicillium could help to pinpoint the specific BGC.

Functional Characterization of the BGC
  • Gene Knockout Studies: Once a candidate BGC is identified, targeted gene knockout experiments would be performed. Deletion of a key gene in the pathway (e.g., the NRPS gene) should abolish the production of this compound, confirming the involvement of the cluster.

  • Heterologous Expression: The entire BGC could be cloned and expressed in a heterologous host organism (e.g., Aspergillus nidulans or Saccharomyces cerevisiae) that does not naturally produce this compound. Successful production of the compound in the heterologous host would definitively link the BGC to its biosynthesis.

In Vitro Enzymatic Assays
  • Protein Expression and Purification: Individual enzymes from the BGC (e.g., the NRPS, prenyltransferase) would be overexpressed in a suitable host (e.g., E. coli) and purified.

  • Enzyme Assays: The purified enzymes would be incubated with their predicted substrates (e.g., L-tryptophan, L-phenylalanine, DMAPP) and cofactors, and the reaction products would be analyzed by techniques such as HPLC and mass spectrometry to determine the specific function of each enzyme.

Experimental Workflow for Pathway Elucidation Start Start: this compound producing P. fructigenum strain Genome_Seq Whole Genome Sequencing Start->Genome_Seq Bioinformatics Bioinformatic Analysis (antiSMASH) Genome_Seq->Bioinformatics Candidate_BGC Identify Candidate BGC Bioinformatics->Candidate_BGC Gene_KO Gene Knockout in Native Host Candidate_BGC->Gene_KO Heterologous_Exp Heterologous Expression in Model Organism Candidate_BGC->Heterologous_Exp Analysis_KO Analyze Metabolite Profile (LC-MS) Gene_KO->Analysis_KO Analysis_Het Analyze Metabolite Profile (LC-MS) Heterologous_Exp->Analysis_Het Pathway_Confirmed Biosynthetic Pathway Confirmed Analysis_KO->Pathway_Confirmed Analysis_Het->Pathway_Confirmed Enzyme_Char In Vitro Enzyme Characterization Pathway_Confirmed->Enzyme_Char

References

Fructigenine A literature review and historical context

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fructigenine A is a complex indole (B1671886) alkaloid first isolated from the fungus Penicillium fructigenum.[1] Structurally, it possesses a unique tetracyclic core, which has presented a significant challenge to synthetic chemists.[2] Early studies on this compound revealed its potential as a cytotoxic agent, showing activity against a range of cancer cell lines.[1] This whitepaper provides a detailed overview of the current knowledge on this compound, including its historical context, biological activities, and the key strategies employed in its total synthesis.

Historical Context

This compound was first reported as a novel metabolite produced by Penicillium fructigenum. Initial studies focused on its isolation, structure elucidation, and preliminary biological evaluation. These early reports highlighted its cytotoxic properties and established it as a molecule of interest for further investigation in the field of oncology.

Biological Activity

This compound has demonstrated cytotoxic activity against a variety of cancer cell lines. The initial biological screenings indicated its potential as an anticancer agent. The reported cell lines susceptible to this compound include:

  • Mouse lymphoma L-5178y

  • Mouse carcinoma tsFT210

  • Murine fibrosarcoma L929

  • Human cervical tumor HeLa

  • Human erythroleukemia K562

Quantitative Biological Data

A comprehensive search of publicly available literature did not yield specific IC50 values for the cytotoxic activity of this compound against the aforementioned cell lines. This quantitative data is likely contained within the primary research articles that are not available in the public domain.

Cell LineCancer TypeIC50 (µM)Reference
L-5178yMouse LymphomaData not available[1]
tsFT210Mouse CarcinomaData not available[1]
L929Murine FibrosarcomaData not available[1]
HeLaHuman Cervical CancerData not available[1]
K562Human ErythroleukemiaData not available[1]

Total Synthesis of (-)-Fructigenine A

The first and thus far only total synthesis of (-)-Fructigenine A was accomplished by the research group of Kawasaki in 2010.[2] This landmark achievement provided a route to access this complex natural product and opened the door for further biological evaluation and the synthesis of analogues.

Key Synthetic Strategies

The synthesis is characterized by several key transformations:

  • Domino Olefination/Isomerization/Claisen Rearrangement (OIC): This powerful sequence was employed to construct a key intermediate with high enantioselectivity.

  • Reductive Cyclization: This step was crucial for the formation of one of the heterocyclic rings in the core structure.

  • Regioselective Oxidation: A selective oxidation was necessary to introduce a key carbonyl group.

  • Ugi Three-Component Reaction/Cyclization: This multicomponent reaction strategy was ingeniously used for the novel assembly of the pyrazino ring.

Experimental Protocols

Detailed, step-by-step experimental protocols for the total synthesis of this compound are described in the 2010 publication by Takiguchi, S., et al. in the Journal of Organic Chemistry. Due to access limitations to the full text of this publication, a detailed experimental protocol cannot be reproduced here. Researchers are directed to the original publication for this information:

  • **Takiguchi, S.; Iizuka, T.; Kumakura, Y.-s.; Murasaki, K.; Ban, N.; Higuchi, K.; Kawasaki, T. Total Syntheses of (−)-Fructigenine A and (−)-5-N-Acetylardeemin. J. Org. Chem.2010 , 75 (4), 1126–1131.[1][2]

Mechanism of Action and Signaling Pathways

As of the date of this review, there is no publicly available information detailing the specific mechanism of action or the signaling pathways through which this compound exerts its cytotoxic effects. Further research is required to elucidate these crucial aspects of its biological activity.

Based on the activities of other cytotoxic natural products, a hypothetical mechanism of action could involve the induction of apoptosis. A simplified, hypothetical signaling pathway for apoptosis is presented below. It is critical to note that this is a generalized representation and has not been experimentally validated for this compound.

hypothetical_apoptosis_pathway cluster_extracellular Extracellular cluster_cell Cancer Cell This compound This compound Receptor Receptor This compound->Receptor Pro-caspase 8 Pro-caspase 8 Receptor->Pro-caspase 8 Activates Caspase 8 Caspase 8 Pro-caspase 8->Caspase 8 Cleavage Pro-caspase 3 Pro-caspase 3 Caspase 8->Pro-caspase 3 Activates Caspase 3 Caspase 3 Pro-caspase 3->Caspase 3 Cleavage Apoptosis Apoptosis Caspase 3->Apoptosis Executes

Caption: Hypothetical extrinsic apoptosis pathway potentially induced by this compound.

Experimental Workflow: Total Synthesis Overview

The following diagram provides a high-level overview of the experimental workflow for the total synthesis of (-)-Fructigenine A as described by Kawasaki and coworkers.

total_synthesis_workflow Starting Material Starting Material Key Intermediate Formation Key Intermediate Formation Starting Material->Key Intermediate Formation Domino OIC Core Structure Assembly Core Structure Assembly Key Intermediate Formation->Core Structure Assembly Reductive Cyclization Final Modifications Final Modifications Core Structure Assembly->Final Modifications Regioselective Oxidation This compound This compound Final Modifications->this compound Ugi-3CR / Cyclization

Caption: High-level workflow of the total synthesis of (-)-Fructigenine A.

Conclusion and Future Directions

This compound remains a molecule of significant interest due to its complex architecture and reported cytotoxic activities. The successful total synthesis has paved the way for further exploration of its therapeutic potential. Key areas for future research include:

  • Quantitative Biological Evaluation: Determining the specific IC50 values of this compound against a broad panel of cancer cell lines is essential for a more complete understanding of its potency and selectivity.

  • Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways affected by this compound is crucial for its development as a potential therapeutic agent.

  • Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: The synthetic route developed by Kawasaki and coworkers can be leveraged to create analogues of this compound to explore and optimize its biological activity.

This technical guide has summarized the current, publicly available knowledge on this compound. It is clear that while a strong foundation has been laid, much of the in-depth biological and mechanistic understanding of this fascinating natural product is yet to be discovered.

References

Fructigenine A: A Comprehensive Technical Guide on Potential Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fructigenine A, a diketopiperazine alkaloid isolated from various Penicillium species, has emerged as a molecule of interest in the scientific community due to its diverse biological activities. This technical guide provides an in-depth overview of the current understanding of this compound's potential therapeutic applications, focusing on its cytotoxic, anti-inflammatory, and enzyme-inhibitory properties. Detailed experimental protocols for key assays are provided, alongside a systematic presentation of quantitative data. Furthermore, this guide illustrates the known and putative signaling pathways associated with the biological activities of related compounds, offering a framework for future research into the precise mechanisms of this compound.

Introduction

This compound is a natural product that has been isolated from several fungal species, including Penicillium fructigenum, Penicillium rugulosum, and marine-derived Penicillium species[1]. As a member of the diketopiperazine class of alkaloids, it possesses a unique and complex chemical structure that has attracted interest for its potential pharmacological activities. This document serves as a technical resource, consolidating the available scientific data on this compound's biological effects to aid researchers and professionals in the fields of pharmacology and drug development.

Biological Activities of this compound

Current research indicates that this compound exhibits several key biological activities, including cytotoxicity against various cancer cell lines, anti-inflammatory effects, and inhibition of the protein tyrosine phosphatase 1B (PTP1B) enzyme.

Cytotoxic Activity

This compound has demonstrated cytotoxic effects against a range of human cancer cell lines. However, the potency of this activity appears to be moderate, with reported IC50 values generally exceeding 100 μM for several cell lines[2]. In some studies, it has been shown to inhibit the proliferation of K562 cells[3].

Table 1: Cytotoxic Activity of this compound

Cell LineCancer TypeIC50 (μM)Reference(s)
HeLaCervical Cancer> 100[2]
BGC-823Gastric Cancer> 100[2]
MCF-7Breast Cancer> 100[2]
K562Chronic Myelogenous Leukemia> 100[2]
HL-60Promyelocytic Leukemia> 100[2]
HCT-116Colorectal Carcinoma40.5 µg/mL[4]
L-5178YMouse LymphomaActive[5]
tsFT210Mouse CarcinomaActive[5]
L929Murine FibrosarcomaActive[1][5]

Note: The activity reported as "Active" did not have a specific IC50 value in the cited literature.

Anti-inflammatory Activity

Derivatives of this compound have been synthesized and evaluated for their anti-inflammatory properties. In vivo studies using a 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model have been employed to assess this activity[6]. While direct quantitative data for this compound is not extensively available in the public domain, the investigation of its derivatives suggests the potential of the core structure as an anti-inflammatory agent.

PTP1B Inhibitory Activity

This compound has been identified as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in type 2 diabetes and obesity[7][8]. This inhibitory activity suggests a potential therapeutic role for this compound in metabolic disorders.

Table 2: PTP1B Inhibitory Activity of this compound

EnzymeIC50 (μM)Reference(s)
PTP1B10.7[7][8]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's biological activities.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • 96-well tissue culture plates

  • Cancer cell lines (e.g., HeLa, K562, MCF-7)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate (B84403) Buffered Saline (PBS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

In Vivo Anti-inflammatory Assessment: TPA-Induced Mouse Ear Edema

This model is used to evaluate the topical anti-inflammatory activity of compounds.

Materials:

  • Male CD-1 or Swiss mice (20-25 g)

  • 12-O-tetradecanoylphorbol-13-acetate (TPA) solution (in acetone (B3395972) or ethanol)

  • This compound solution (in a suitable vehicle like acetone)

  • Indomethacin (positive control)

  • 7-mm biopsy punch

  • Analytical balance

Procedure:

  • Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.

  • Compound Application: Apply a solution of this compound (e.g., 1 mg/ear) topically to both the inner and outer surfaces of the right ear of each mouse. The left ear serves as the control and receives the vehicle only.

  • Induction of Edema: After 30 minutes, apply a solution of TPA (e.g., 2.5 µ g/ear ) to the right ear of all mice (except the negative control group).

  • Edema Measurement: After 4-6 hours, sacrifice the mice by cervical dislocation. Use a 7-mm biopsy punch to remove a circular section from both the right and left ears.

  • Data Analysis: Weigh the ear punches immediately. The edematous response is measured as the difference in weight between the right and left ear punches. Calculate the percentage of inhibition of edema for the treated groups compared to the TPA-only control group.

PTP1B Enzyme Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the PTP1B enzyme.

Materials:

  • Recombinant human PTP1B enzyme

  • PTP1B assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • p-Nitrophenyl phosphate (pNPP) as the substrate

  • This compound stock solution (in DMSO)

  • Sodium orthovanadate (positive control inhibitor)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Assay Preparation: In a 96-well plate, add the assay buffer, this compound at various concentrations, and the PTP1B enzyme. Include a control with no inhibitor and a positive control with sodium orthovanadate.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 10-15 minutes.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the pNPP substrate to each well.

  • Incubation and Measurement: Incubate the plate at 37°C and monitor the formation of the product, p-nitrophenol, by measuring the increase in absorbance at 405 nm over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance versus time curves. Determine the percentage of inhibition for each concentration of this compound and calculate the IC50 value.

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways modulated by this compound are not yet fully elucidated, its biological activities suggest potential interactions with key cellular signaling cascades. The following diagrams illustrate general pathways that are often implicated in cytotoxicity and PTP1B-related signaling, providing a hypothetical framework for this compound's mechanism of action.

Hypothetical Cytotoxic Signaling

The cytotoxic effects of many natural products are mediated through the induction of apoptosis. This can occur via the extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathways.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway FasL FasL FasR Fas Receptor FasL->FasR FADD FADD FasR->FADD ProCasp8 Pro-Caspase-8 FADD->ProCasp8 Casp8 Caspase-8 ProCasp8->Casp8 Activation ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 DNA_damage DNA Damage Mitochondrion Mitochondrion DNA_damage->Mitochondrion CytoC Cytochrome c Mitochondrion->CytoC Release Bcl2 Bcl-2 family (Bax/Bak, Bcl-2/Bcl-xL) Mitochondrion->Bcl2 Apaf1 Apaf-1 CytoC->Apaf1 ProCasp9 Pro-Caspase-9 Apaf1->ProCasp9 Casp9 Caspase-9 ProCasp9->Casp9 Activation Casp9->ProCasp3 Casp3 Caspase-3 ProCasp3->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis FructigenineA This compound FructigenineA->DNA_damage FructigenineA->Mitochondrion

Caption: General overview of apoptotic signaling pathways.

PTP1B and Insulin (B600854) Signaling

PTP1B is a negative regulator of the insulin signaling pathway. By inhibiting PTP1B, this compound could potentially enhance insulin sensitivity.

cluster_membrane Cell Membrane cluster_cytosol Cytosol Insulin Insulin IR Insulin Receptor (Inactive) Insulin->IR IR_P Insulin Receptor (Active, Phosphorylated) IR->IR_P Autophosphorylation IRS IRS Proteins IR_P->IRS IRS_P IRS Proteins (Phosphorylated) IRS->IRS_P Phosphorylation PI3K PI3K IRS_P->PI3K Akt Akt PI3K->Akt GLUT4 GLUT4 Translocation (Glucose Uptake) Akt->GLUT4 PTP1B PTP1B PTP1B->IR_P Dephosphorylates PTP1B->IRS_P Dephosphorylates FructigenineA This compound FructigenineA->PTP1B Inhibits

Caption: The role of PTP1B in the insulin signaling pathway.

Experimental Workflow for Activity Screening

A logical workflow for screening and characterizing the biological activities of this compound is presented below.

cluster_extraction Isolation cluster_screening Primary Screening cluster_mechanistic Mechanistic Studies Fungal_Culture Fungal Culture (e.g., Penicillium sp.) Extraction Extraction & Purification Fungal_Culture->Extraction FructigenineA This compound Extraction->FructigenineA Cytotoxicity Cytotoxicity Assay (e.g., MTT) FructigenineA->Cytotoxicity Anti_inflammatory Anti-inflammatory Assay (e.g., TPA-induced edema) FructigenineA->Anti_inflammatory Enzyme_inhibition Enzyme Inhibition Assay (e.g., PTP1B) FructigenineA->Enzyme_inhibition Apoptosis_studies Apoptosis Assays (Caspase activity, Bcl-2 expression) Cytotoxicity->Apoptosis_studies If active Signaling_analysis Signaling Pathway Analysis (Western Blot, etc.) Apoptosis_studies->Signaling_analysis In_vivo_efficacy In Vivo Efficacy Models (Xenograft, etc.) Signaling_analysis->In_vivo_efficacy

Caption: A workflow for investigating this compound's bioactivity.

Conclusion and Future Directions

This compound is a fungal metabolite with a range of documented biological activities that warrant further investigation. While its cytotoxic effects appear to be moderate, its potent PTP1B inhibitory activity presents a promising avenue for the development of novel therapeutics for metabolic diseases. The anti-inflammatory potential of its structural scaffold also deserves deeper exploration.

Future research should focus on:

  • Elucidating the specific molecular targets and signaling pathways through which this compound exerts its effects.

  • Conducting structure-activity relationship (SAR) studies to optimize its potency and selectivity for its various biological targets.

  • Performing more extensive in vivo studies to validate its therapeutic potential in relevant disease models.

  • Investigating potential synergistic effects when combined with other therapeutic agents.

This technical guide provides a solid foundation for researchers to build upon in their efforts to unlock the full therapeutic potential of this compound.

References

The Stereochemistry and Absolute Configuration of (-)-Fructigenine A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fructigenine A, a hexahydropyrazino[2,1-b]pyrrolo[2,3-b]indole alkaloid isolated from Penicillium fructigenium, has garnered interest due to its biological activities, including growth-inhibitory effects on leukemia L-5178Y cells. A crucial aspect for any further development, particularly in medicinal chemistry and pharmacology, is the precise understanding of its three-dimensional structure. This technical guide provides a detailed overview of the stereochemistry and absolute configuration of the naturally occurring enantiomer, (-)-Fructigenine A. The absolute configuration was definitively established through its first total synthesis by Kawasaki and coworkers, which confirmed the natural product as the (-)-enantiomer.[1][2] This guide summarizes the key experimental evidence, protocols, and analytical data that underpin our current understanding of this compound's stereochemical architecture.

Absolute Configuration of this compound

The absolute configuration of (-)-Fructigenine A has been determined to be (1R,4S,9R) based on its enantioselective total synthesis.[1][2] The structure possesses three stereocenters within its complex tetracyclic core. The IUPAC name, reflecting this stereochemistry, is (1R,4S,9R)-16-acetyl-4-benzyl-9-(2-methylbut-3-en-2-yl)-2,5,16-triazatetracyclo[7.7.0.0²,⁷.0¹⁰,¹⁵]hexadeca-10,12,14-triene-3,6-dione.

this compound StructureFigure 1. Chemical structure of this compound with stereocenters highlighted.

The primary method for the assignment of the absolute configuration was the comparison of the specific rotation of the synthesized molecule with that of the natural product. The synthesis commenced from starting materials of known chirality, allowing for the predictable and controlled formation of the stereocenters in the final product.

Quantitative Stereochemical Data

The comparison of the chiroptical properties of the synthetic and natural (-)-Fructigenine A was the cornerstone for the confirmation of its absolute configuration. The key quantitative data is summarized below.

PropertyValueMethodReference
Specific Rotation ([α]D) Identical for natural and synthetic samplesPolarimetryTakiguchi, S., et al. J. Org. Chem. 2010.[1]
¹H NMR Identical for natural and synthetic samplesNMR SpectroscopyTakiguchi, S., et al. J. Org. Chem. 2010.
¹³C NMR Identical for natural and synthetic samplesNMR SpectroscopyTakiguchi, S., et al. J. Org. Chem. 2010.

Note: Specific numerical values for optical rotation and detailed NMR peak lists are available in the primary publication and its supporting information.

Enantioselective Total Synthesis: The Key to Stereochemical Assignment

The absolute configuration of (-)-Fructigenine A was unequivocally established through its total synthesis. The synthetic strategy relied on the introduction of chirality from a known source and its subsequent transfer and control throughout the reaction sequence. The logical workflow for this synthesis is outlined below.

G cluster_start Chiral Starting Material cluster_key Key Stereoselective Reactions cluster_intermediate Key Chiral Intermediate cluster_end Final Product A (S)-2-methyl-2-decen-4-ol B Domino Olefination/ Isomerization/Claisen Rearrangement (OIC) A->B Introduces chirality D Common Imine Intermediate (+)-3 B->D C Ugi Three-Component Reaction/Cyclization E (-)-Fructigenine A C->E Forms final ring system D->C

Caption: Logical workflow for the enantioselective total synthesis of (-)-Fructigenine A.

Experimental Protocols for Key Stereochemical-Determining Steps

The successful determination of this compound's stereochemistry hinged on several key, highly stereoselective reactions. The methodologies for these critical steps, as described by Kawasaki and colleagues, are detailed below.[1]

A. Domino Olefination/Isomerization/Claisen Rearrangement (OIC)

This reaction was pivotal in setting a key stereocenter in an early intermediate.

  • Objective: To construct an enantiomerically enriched oxindole (B195798) intermediate.

  • Reactants:

  • Reagents and Conditions:

    • Base: Potassium tert-butoxide (t-BuOK).

    • Solvent: Anhydrous polar aprotic solvent (e.g., THF).

    • Temperature: Reaction initiated at low temperature (-78 °C) and gradually warmed to 0 °C.

  • Procedure Outline:

    • A solution of diethyl cyanomethylphosphonate and t-BuOK is prepared in the reaction solvent at -78 °C.

    • A solution of ether 5 is added dropwise to the cooled reagent mixture.

    • The reaction is allowed to stir and warm slowly to 0 °C over a defined period.

    • The reaction is quenched with a proton source (e.g., saturated ammonium (B1175870) chloride solution).

    • The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

    • Purification is achieved via column chromatography to yield the enantiomerically enriched oxindole.

  • Outcome: This domino reaction proceeded with high enantioselectivity, producing the desired oxindole in 89% yield and 99% enantiomeric excess (ee).

B. Ugi Three-Component Reaction and Cyclization

This sequence was employed to construct the complex pyrazino ring system of this compound.

  • Objective: To assemble the core heterocyclic ring system with the correct stereochemistry.

  • Reactants:

    • The common imine intermediate (+)-3 .

    • An appropriate N-protected amino acid (e.g., N-Boc-L-phenylalanine).

    • An isonitrile.

  • Procedure Outline (Ugi Reaction):

    • The imine, amino acid, and isonitrile are combined in a suitable solvent (e.g., methanol).

    • The mixture is stirred at room temperature for a specified duration until the reaction is complete (monitored by TLC).

    • The solvent is removed under reduced pressure, and the resulting tripeptide intermediate is purified.

  • Procedure Outline (Cyclization):

    • The N-Boc protecting group is removed from the tripeptide intermediate under acidic conditions (e.g., TFA in dichloromethane).

    • The resulting amine is then subjected to cyclization conditions. This may involve heating with a condensing agent (e.g., phosphorus oxychloride) to facilitate the ring closure.

    • The reaction mixture is worked up and purified by chromatography to yield the tetracyclic this compound core.

The experimental workflow for determining the absolute configuration is visualized below.

G cluster_synthesis Synthesis & Analysis cluster_natural Natural Product & Analysis cluster_conclusion Conclusion A Enantioselective Total Synthesis B Purified Synthetic (-)-Fructigenine A A->B C Measure Specific Rotation ([α]D) B->C D Acquire NMR Spectra (¹H, ¹³C) B->D I Comparison of Analytical Data C->I D->I E Isolation from P. fructigenium F Purified Natural (-)-Fructigenine A E->F G Measure Specific Rotation ([α]D) F->G H Acquire NMR Spectra (¹H, ¹³C) F->H G->I H->I J Absolute Configuration Established I->J

Caption: Experimental workflow for the confirmation of the absolute configuration of this compound.

Conclusion

The absolute configuration of (-)-Fructigenine A is definitively (1R,4S,9R). This was established through a rigorous and highly stereocontrolled total synthesis. The identity of the synthetic product with the natural isolate was confirmed by comparing their specific rotation and NMR spectra. The detailed synthetic protocols, particularly the domino OIC reaction and the Ugi-based ring formation, provide a robust framework for accessing this and related alkaloids for further biological evaluation and structure-activity relationship studies. For any research or drug development program involving this compound, adherence to this established stereochemical assignment is critical.

References

Early Investigations into the Cytotoxicity of Fructigenine A: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fructigenine A, a complex alkaloid isolated from Penicillium fructigenum, has been noted in early studies for its potential cytotoxic activities against a range of cancer cell lines. However, a comprehensive review of publicly accessible scientific literature reveals a scarcity of in-depth, quantitative data and detailed experimental protocols specifically pertaining to the early cytotoxic studies of this compound. This technical guide aims to consolidate the available information and provide a framework for understanding the initial findings and the methodologies typically employed in such research.

While early reports allude to the cytotoxic potential of this compound, access to the primary research articles detailing these findings is limited. Secondary sources indicate that this compound has demonstrated cytotoxic activity against the following cell lines:

  • Mouse lymphoma L-5178y cells

  • Mouse carcinoma tsFT210 cells

  • Murine fibrosarcoma L929 cells

  • Human cervical tumor HeLa cells

  • Human erythroleukemia K562 cells

The absence of detailed public data, including IC50 values and specific experimental conditions, precludes the creation of a comprehensive quantitative summary and detailed experimental protocols for this compound at this time.

General Experimental Protocols for Assessing Cytotoxicity

For the benefit of researchers entering this field, this section outlines the standard methodologies that would have likely been employed in the initial cytotoxic evaluation of a novel compound like this compound. These protocols are based on common practices in cell biology and pharmacology.

Cell Viability Assays

Cell viability assays are fundamental in determining the dose-dependent effect of a compound on cancer cells.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

  • Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan (B1609692) product that is insoluble in aqueous solutions. The amount of formazan produced is directly proportional to the number of viable cells.

  • Protocol Outline:

    • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

    • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO).

    • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours to allow for formazan crystal formation.

    • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).

    • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

    • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined from the dose-response curve.

2. Trypan Blue Dye Exclusion Assay:

  • Principle: This assay distinguishes viable from non-viable cells based on membrane integrity. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.

  • Protocol Outline:

    • Cell Culture and Treatment: Cells are grown in appropriate culture vessels and treated with the test compound.

    • Cell Harvesting: Adherent cells are detached using trypsin, and all cells (adherent and floating) are collected.

    • Staining: A small aliquot of the cell suspension is mixed with an equal volume of trypan blue solution.

    • Counting: The number of viable (unstained) and non-viable (blue) cells is counted using a hemocytometer or an automated cell counter.

    • Calculation: The percentage of viable cells is calculated as (Number of viable cells / Total number of cells) x 100.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for assessing the cytotoxicity of a novel compound.

experimental_workflow Generalized Cytotoxicity Assessment Workflow cluster_prep Preparation cluster_exp Experimentation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Line Culture seeding Cell Seeding (96-well plate) cell_culture->seeding compound_prep Compound Preparation (this compound) treatment Treatment with Compound (Varying Concentrations) compound_prep->treatment seeding->treatment incubation Incubation (24, 48, 72h) treatment->incubation viability_assay Cell Viability Assay (e.g., MTT) incubation->viability_assay readout Absorbance Reading viability_assay->readout calculation IC50 Calculation readout->calculation results Results Interpretation calculation->results

Caption: Generalized workflow for in vitro cytotoxicity assessment.

Potential Signaling Pathways in Cytotoxicity

While specific signaling pathways affected by this compound have not been detailed in the available literature, cytotoxic compounds often induce cell death through apoptosis. The diagram below illustrates a simplified, hypothetical model of the intrinsic and extrinsic apoptotic pathways that could be investigated.

apoptosis_pathways Hypothetical Apoptotic Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway FasL FasL/TNF-α DeathReceptor Death Receptor (Fas/TNFR) FasL->DeathReceptor Caspase8 Caspase-8 DeathReceptor->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase9->Caspase3 Bcl2 Bcl-2 Family (Bax/Bcl-2) Bcl2->Mitochondrion Apoptosis Apoptosis Caspase3->Apoptosis FructigenineA This compound (Hypothetical) FructigenineA->DeathReceptor FructigenineA->Bcl2

Methodological & Application

Key Synthetic Intermediates for Fructigenine A: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the key synthetic intermediates and protocols for the total synthesis of Fructigenine A, a biologically active alkaloid. The information presented is based on the first total synthesis reported by Kawasaki and colleagues.[1][2][3][4]

Introduction

This compound is a hexahydropyrazino[2',1'-5,1]pyrrolo[2,3-b]indole-based alkaloid bearing a characteristic 1,1-dimethylallyl ("reverse-prenyl") group.[2] Isolated from Penicillium fructigenium, it has demonstrated growth-inhibitory activity against Avena coleoptile and leukemia L-5178Y cells.[2] The complex architecture and promising biological profile of this compound make its synthetic pathways of significant interest to the chemical and pharmaceutical research communities. The first total synthesis was accomplished in 14 steps with an overall yield of 11.9% from 1-acetylindolin-3-one (B91299).[4]

Retrosynthetic Analysis

The synthetic strategy for this compound hinges on the construction of a key common imine intermediate. This intermediate serves as a versatile precursor for the elaboration of the final complex structure.

G Fructigenine_A This compound Imine_Intermediate Key Imine Intermediate (+)-3 Fructigenine_A->Imine_Intermediate Ugi 3-component reaction/cyclization Oxindole (B195798) Enantiomerically Enriched Oxindole (-)-8 Imine_Intermediate->Oxindole Reductive Cyclization (RC) & Regioselective Oxidation Ether Ether 5 Oxindole->Ether Domino Olefination/ Isomerization/Claisen Rearrangement (OIC) Indolinone 1-Acetylindolin-3-one (6) Ether->Indolinone Alcohol (S)-2-Methyl-2-decen-4-ol (7) Ether->Alcohol

Caption: Retrosynthetic analysis of this compound.

Key Synthetic Intermediates and Synthetic Pathway

The total synthesis of (-)-Fructigenine A proceeds through several key intermediates, starting from commercially available 1-acetylindolin-3-one. The overall synthetic pathway is depicted below.

G cluster_start Starting Materials Indolinone 1-Acetylindolin-3-one (6) Ether Ether 5 Indolinone->Ether Bromination & Substitution Alcohol (S)-2-Methyl-2-decen-4-ol (7) Alcohol->Ether Oxindole Oxindole (-)-8 Ether->Oxindole Horner-Wadsworth-Emmons (OIC reaction) Imine_Intermediate Key Imine Intermediate (+)-3 Oxindole->Imine_Intermediate Multi-step conversion Fructigenine_A (-)-Fructigenine A Imine_Intermediate->Fructigenine_A Ugi reaction & Final cyclizations

Caption: Overall synthetic pathway to (-)-Fructigenine A.

Experimental Protocols and Data

The following sections detail the experimental procedures for the synthesis of key intermediates.

Synthesis of Ether 5

The synthesis commences with the bromination of 1-acetylindolin-3-one at the C2 position, followed by substitution with (S)-2-methyl-2-decen-4-ol.[2]

Protocol:

  • To a solution of 1-acetylindolin-3-one (6) in a suitable solvent, add a brominating agent (e.g., N-bromosuccinimide) and stir at room temperature.

  • After completion of the bromination, add (S)-2-methyl-2-decen-4-ol (7) and a non-nucleophilic base.

  • Heat the reaction mixture to facilitate the substitution reaction.

  • Upon completion, quench the reaction, extract the product with an organic solvent, and purify by column chromatography.

ReactantMolar Equiv.
1-Acetylindolin-3-one (6)1.0
Brominating Agent1.1
(S)-2-Methyl-2-decen-4-ol (7)1.2
Base1.5

Yield: 88%[2]

Synthesis of Enantiomerically Enriched Oxindole (-)-8

A crucial step in the synthesis is the domino olefination/isomerization/Claisen rearrangement (OIC) of ether 5, which is achieved using a Horner-Wadsworth-Emmons reaction.[2] This reaction establishes the key stereocenter.

Protocol:

  • Prepare a solution of diethyl cyanomethylphosphonate and a strong base (e.g., t-BuOK) in an appropriate solvent at -78 °C.

  • Slowly add a solution of ether 5 to the reaction mixture at -78 °C.

  • Allow the reaction to warm to 0 °C and stir until completion.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent and purify by silica (B1680970) gel chromatography.

ReagentMolar Equiv.
Ether 51.0
Diethyl cyanomethylphosphonate1.5
t-BuOK1.5

Yield: 89%[2] Enantiomeric Excess: 99% ee[2]

Formation of the Key Imine Intermediate (+)-3

The enantiomerically enriched oxindole (-)-8 undergoes a series of transformations including reductive cyclization and regioselective oxidation to yield the pivotal imine intermediate (+)-3.[1][3] The synthesis of this key intermediate from the starting material 1-acetylindolin-3-one is accomplished in ten steps with an overall yield of 26.5%.[2]

Synthesis of (-)-Fructigenine A from Imine Intermediate (+)-3

The final steps of the synthesis involve a novel assembly of the pyrazino ring via an Ugi three-component reaction of the imine intermediate (+)-3 with the appropriate amino acid and isonitrile, followed by cyclization.[1][3]

Protocol (Ugi Reaction):

  • To a solution of the imine intermediate (+)-3 in a suitable solvent, add the corresponding amino acid and isonitrile.

  • Stir the reaction mixture at room temperature until the Ugi reaction is complete.

  • The resulting tripeptide is then subjected to cyclization conditions to form the final this compound structure.

The total synthesis of (-)-Fructigenine A from the common imine intermediate (+)-3 was achieved in four steps with an overall yield of 45%.[2]

Conclusion

The total synthesis of this compound has been successfully achieved through a strategy centered on the creation of a key imine intermediate. This approach utilizes several powerful synthetic methodologies, including a domino OIC reaction to set the crucial stereochemistry and an Ugi three-component reaction for the efficient construction of the heterocyclic core. These detailed protocols and intermediates provide a valuable resource for researchers engaged in the synthesis of complex alkaloids and the development of new therapeutic agents.

References

Fructigenine A: Application Notes for Mechanism of Action Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fructigenine A is a natural product that has garnered interest for its potential biological activities. Reports indicate its ability to inhibit the proliferation of various cancer cell lines, suggesting a potential role as a cytotoxic agent. However, detailed studies on its mechanism of action are currently limited in the public domain. These application notes provide a summary of the known biological effects of this compound and offer detailed protocols for key experiments to further investigate its mechanism of action. The proposed experimental workflows and potential signaling pathways are based on the activity of related compounds and common mechanisms of anticancer agents.

Quantitative Data Summary

Cell LineCancer TypeReported Activity
L-5178yMouse LymphomaInhibition of proliferation
tsFT210Mouse CarcinomaCytotoxic
L929Murine FibrosarcomaCytotoxic
HeLaHuman Cervical CancerCytotoxic
K562Human ErythroleukemiaCytotoxic

Postulated Mechanism of Action

Direct mechanistic studies on this compound are not extensively published. However, based on the activity of structurally related compounds and common anticancer mechanisms, a potential mechanism of action for this compound could involve the induction of apoptosis and modulation of multidrug resistance.

A related compound, 5-N-formylardeemin, has been shown to reverse multidrug resistance in cancer cells by inhibiting the expression of the MDR-1 (P-glycoprotein) transporter. This suggests that this compound might also interact with cellular transport mechanisms, potentially sensitizing cancer cells to other chemotherapeutic agents.

Furthermore, the cytotoxic effects observed in various cancer cell lines suggest that this compound may induce programmed cell death, or apoptosis. This could be mediated through the activation of intrinsic or extrinsic apoptotic pathways, leading to the activation of caspases and subsequent cell death.

To elucidate the precise mechanism, further experimental validation is necessary. The following protocols provide a framework for these investigations.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol describes how to determine the cytotoxic effects of this compound on cancer cells by measuring cell viability.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., HeLa, K562)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).

  • Incubate the plate for 24, 48, and 72 hours.

  • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and MTT solution, and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is for detecting and quantifying apoptosis induced by this compound.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 and 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is to determine the effect of this compound on cell cycle progression.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound at its IC50 concentration for 24 hours.

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C overnight.

  • Wash the cells with PBS and resuspend in a solution containing RNase A and Propidium Iodide.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Fructigenine_A_Proposed_Pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Fructigenine_A This compound MDR1 MDR-1 (P-gp) Fructigenine_A->MDR1 Inhibition? Pro_Caspase_9 Pro-Caspase-9 Fructigenine_A->Pro_Caspase_9 Induction? Caspase_9 Caspase-9 Pro_Caspase_9->Caspase_9 Pro_Caspase_3 Pro-Caspase-3 Caspase_9->Pro_Caspase_3 Caspase_3 Caspase-3 Pro_Caspase_3->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Proposed mechanism of this compound.

MTT_Assay_Workflow Start Seed Cells in 96-well Plate Incubate_24h Incubate for 24h Start->Incubate_24h Add_Drug Add this compound Dilutions Incubate_24h->Add_Drug Incubate_Drug Incubate for 24/48/72h Add_Drug->Incubate_Drug Add_MTT Add MTT Reagent Incubate_Drug->Add_MTT Incubate_MTT Incubate for 4h Add_MTT->Incubate_MTT Add_DMSO Add DMSO Incubate_MTT->Add_DMSO Read_Absorbance Read Absorbance at 570 nm Add_DMSO->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data

Caption: Workflow for MTT Cell Viability Assay.

Apoptosis_Assay_Workflow Start Seed & Treat Cells Harvest Harvest & Wash Cells Start->Harvest Resuspend Resuspend in Binding Buffer Harvest->Resuspend Stain Add Annexin V-FITC & PI Resuspend->Stain Incubate Incubate for 15 min Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

Caption: Workflow for Annexin V/PI Apoptosis Assay.

Application Notes and Protocols for Fructigenine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Fructigenine A is a complex indole (B1671886) alkaloid for which specific handling, storage, and biological activity data are limited. The following protocols and notes are based on general knowledge of structurally related compounds, particularly the okaramine family of insecticidal alkaloids. All procedures should be performed by trained personnel in a laboratory setting. It is crucial to conduct small-scale preliminary tests to determine optimal conditions before proceeding with larger experiments.

Introduction

This compound is a prenylated indole alkaloid belonging to the okaramine family. While its specific biological activities are not yet fully characterized, its structural similarity to other okaramines suggests potential insecticidal properties. Okaramines are known to act as potent activators of glutamate-gated chloride channels (GluCls) in invertebrates, leading to paralysis and death.[1][2][3][4][5] This document provides a guide for the safe handling, storage, and potential experimental use of this compound.

Compound Information

Chemical Properties of this compound
PropertyValueReference
Molecular Formula C₂₇H₂₉N₃O₃[6]
Molecular Weight 443.5 g/mol [6]
IUPAC Name (1R,4S,9R)-16-acetyl-4-benzyl-9-(2-methylbut-3-en-2-yl)-2,5,16-triazatetracyclo[7.7.0.0²,⁷.0¹⁰,¹⁵]hexadeca-10,12,14-triene-3,6-dione[6]
CAS Number 127926-11-8[6]

Handling and Storage

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, general precautions for handling complex indole alkaloids should be followed.

Safety Precautions
  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, especially when dealing with the solid form or preparing stock solutions.

  • Hygiene: Avoid inhalation of dust or aerosols. Avoid contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Storage Conditions
  • Solid Form: Store this compound as a solid in a tightly sealed, light-resistant container (e.g., amber vial). For long-term storage, it is recommended to keep it at -20°C. For short-term storage, 4°C is acceptable. Protect from moisture.

  • Stock Solutions: Prepare stock solutions in a suitable organic solvent (see Section 4.1.). Store stock solutions in tightly sealed, light-resistant vials at -20°C for long-term storage or 4°C for short-term use. To minimize degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller volumes.

Experimental Protocols

Preparation of Stock Solutions

This compound is predicted to be a lipophilic compound with low aqueous solubility. Therefore, organic solvents are required to prepare stock solutions for biological assays.

Recommended Solvents:

Protocol for Preparing a 10 mM Stock Solution in DMSO:

  • Weighing: Accurately weigh a small amount of this compound (e.g., 1 mg) using a calibrated analytical balance. Perform this in a fume hood.

  • Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration.

    • Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))

    • For 1 mg of this compound (MW = 443.5 g/mol ): Volume (L) = 0.001 g / (443.5 g/mol x 0.010 mol/L) = 0.000225 L = 225 µL

  • Dissolving: Add the calculated volume of DMSO to the vial containing the weighed this compound.

  • Solubilization: Gently vortex or sonicate the solution until the compound is completely dissolved. Visually inspect for any particulates.

  • Storage: Store the stock solution as recommended in Section 3.2.

General Workflow for Assessing Insecticidal Activity

Based on the known activity of okaramines, a plausible experimental approach is to test this compound's effect on an invertebrate model system.

dot

Caption: General workflow for assessing the insecticidal activity of this compound.

Methodology:

  • Model Organism: Choose a suitable invertebrate model, such as fruit fly larvae (Drosophila melanogaster), mosquito larvae (Aedes aegypti), or agricultural pests like aphids.

  • Assay Preparation:

    • Prepare serial dilutions of the this compound stock solution in an appropriate assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.

    • Include a vehicle control (assay buffer with the same concentration of solvent) and a positive control (a known insecticide).

  • Exposure: Expose the model organisms to the different concentrations of this compound. This can be done by incorporating the compound into their food source or by direct application.

  • Incubation: Maintain the organisms under controlled environmental conditions (temperature, humidity, light cycle).

  • Data Collection: At predetermined time points, observe and quantify the effects of the compound. This could include assessing paralysis, developmental abnormalities, or mortality rates.

  • Data Analysis: Calculate the effective concentration (EC₅₀) or lethal dose (LD₅₀) to determine the potency of this compound.

Postulated Signaling Pathway

Based on its structural similarity to other okaramines, this compound is hypothesized to target invertebrate glutamate-gated chloride channels (GluCls).

dot

Signaling_Pathway cluster_membrane Neuronal or Muscle Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GluCl Glutamate-Gated Chloride Channel (GluCl) Cl_ion Cl⁻ GluCl->Cl_ion Influx FructA This compound FructA->GluCl Activates Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Paralysis Paralysis / Death Hyperpolarization->Paralysis

Caption: Postulated mechanism of action of this compound via activation of invertebrate GluCls.

Pathway Description:

  • Binding and Activation: this compound is proposed to bind to and activate glutamate-gated chloride channels (GluCls) located on the membranes of nerve and muscle cells in invertebrates.

  • Chloride Ion Influx: Activation of GluCls leads to an influx of chloride ions (Cl⁻) into the cell.

  • Hyperpolarization: The influx of negatively charged chloride ions causes hyperpolarization of the cell membrane, making it more difficult for the cell to fire an action potential.

  • Paralysis and Death: This disruption of neurotransmission and muscle function results in paralysis and ultimately the death of the invertebrate.

It is important to note that these channels are generally absent in vertebrates, which suggests that this compound may have selective toxicity towards invertebrates, a desirable characteristic for a potential insecticide.[1][3]

Troubleshooting

  • Solubility Issues: If precipitation is observed when diluting the stock solution into aqueous buffer, consider the following:

    • Lower the final concentration of this compound.

    • Increase the percentage of the organic solvent in the final assay medium, ensuring it remains below the toxicity threshold for the model organism.

    • Use a different solvent for the stock solution.

  • Lack of Biological Activity:

    • Verify the integrity of the compound. Long-term storage or improper handling may lead to degradation.

    • Increase the concentration range tested.

    • Consider a different model organism, as sensitivity to insecticides can vary between species.

    • The hypothesis may be incorrect, and this compound may have a different biological target.

References

Fructigenine A: Uncharted Territory in Antitumor Research

Author: BenchChem Technical Support Team. Date: December 2025

Despite significant interest in natural products as sources for novel anticancer agents, Fructigenine A, a complex alkaloid isolated from Penicillium species, remains a largely unexplored molecule in the context of oncology. To date, publicly available scientific literature lacks specific data on its potential as an antitumor agent. While the total synthesis of this compound has been successfully achieved, detailed studies on its biological activity, including its effects on cancer cell lines, are yet to be published.

This absence of research means there is currently no quantitative data available to summarize, such as IC50 values against various cancer cell lines. Consequently, it is not possible to provide detailed experimental protocols for assays like cell viability, apoptosis induction, or cell cycle analysis specifically for this compound. Furthermore, the molecular mechanisms of action, including any modulation of cancer-related signaling pathways, remain unknown.

A Glimpse into Related Compounds and Future Directions

While information on this compound is scarce, the broader family of compounds isolated from Penicillium fungi has been a source of various bioactive molecules, some with demonstrated cytotoxic or antitumor properties.[1][2][3] Research into structurally related compounds may offer clues to the potential bioactivity of this compound. For instance, 5-N-acetylardeemin, a compound structurally similar to this compound, has been investigated for its capacity to reverse multidrug resistance in cancer cells, suggesting that this class of molecules may interact with cellular pathways relevant to cancer treatment.[4]

The successful total synthesis of this compound opens the door for future biological evaluation.[5] This synthetic route provides a means to produce sufficient quantities of the compound for comprehensive screening and mechanistic studies. Future research would need to focus on the following key areas:

  • In vitro cytotoxicity screening: Initial studies would involve testing this compound against a panel of diverse human cancer cell lines to determine its cytotoxic potential and to identify any selective activity.

  • Mechanism of action studies: Should cytotoxic activity be observed, further experiments would be necessary to elucidate the underlying mechanisms. This would include investigating its ability to induce apoptosis (programmed cell death) or cause cell cycle arrest.

  • Identification of molecular targets and signaling pathways: Advanced studies would aim to identify the specific cellular proteins and signaling pathways that this compound interacts with to exert its effects.

Without such foundational research, any discussion of this compound as a potential antitumor agent remains speculative. The scientific community awaits the first reports on the bioactivity of this intriguing natural product.

Experimental Protocols: A General Framework

While specific protocols for this compound cannot be provided, the following are general methodologies for key experiments typically performed to evaluate the antitumor potential of a novel compound.

Table 1: Generalized Experimental Protocols
ExperimentMethodology
Cell Viability Assay (MTT Assay) 1. Seed cancer cells in 96-well plates and allow them to adhere overnight. 2. Treat cells with a range of concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24, 48, 72 hours). 3. Add MTT reagent to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells. 4. Solubilize the formazan crystals with a suitable solvent (e.g., DMSO). 5. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. 6. Calculate cell viability as a percentage relative to untreated control cells and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining) 1. Treat cancer cells with the test compound at its IC50 concentration for a specified time. 2. Harvest the cells and wash with cold PBS. 3. Resuspend the cells in Annexin V binding buffer. 4. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark. 5. Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis (Propidium Iodide Staining) 1. Treat cancer cells with the test compound for a predetermined time. 2. Harvest the cells, wash with PBS, and fix in cold ethanol. 3. Treat the cells with RNase A to remove RNA. 4. Stain the cellular DNA with Propidium Iodide. 5. Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Visualizing Potential Mechanisms

Although the specific signaling pathways affected by this compound are unknown, the following diagrams illustrate common pathways implicated in cancer that are often investigated when studying novel antitumor agents.

G General Experimental Workflow for Antitumor Compound Screening cluster_0 In Vitro Studies cluster_1 Mechanism of Action cluster_2 In Vivo Studies A Compound Isolation/ Synthesis B Cytotoxicity Screening (e.g., MTT Assay) A->B C IC50 Determination B->C D Mechanism of Action Studies C->D E Apoptosis Assays (Annexin V, Caspase Activity) D->E F Cell Cycle Analysis (Flow Cytometry) D->F G Signaling Pathway Analysis (Western Blot, PCR) D->G H Animal Model Studies (e.g., Xenograft) G->H I Toxicity and Efficacy Evaluation H->I

Caption: A generalized workflow for the evaluation of a potential antitumor compound.

G Simplified Apoptosis Signaling Pathways cluster_0 Extrinsic Pathway cluster_1 Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL, TNF-α) Death_Receptor Death Receptor (e.g., Fas, TNFR) Death_Ligand->Death_Receptor Caspase8 Caspase-8 activation Death_Receptor->Caspase8 Caspase3 Executioner Caspase-3 activation Caspase8->Caspase3 Cellular_Stress Cellular Stress (e.g., DNA damage) Mitochondrion Mitochondrion Cellular_Stress->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Overview of the extrinsic and intrinsic pathways of apoptosis.

G Simplified Cell Cycle Regulation G1 G1 Phase G1_S_checkpoint G1/S Checkpoint G1->G1_S_checkpoint S S Phase G2 G2 Phase S->G2 G2_M_checkpoint G2/M Checkpoint G2->G2_M_checkpoint M M Phase M->G1 G1_S_checkpoint->S G2_M_checkpoint->M

Caption: Key phases and checkpoints of the cell cycle.

References

Application of Fructigenine A in Natural Product Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols regarding the natural product Fructigenine A, with a focus on its application in the total synthesis of related alkaloids.

This compound is a fungal metabolite isolated from Penicillium fructigenum. It belongs to a class of alkaloids characterized by a hexahydropyrazino[2,1-b]pyrrolo[2,3-b]indole ring system.[1] This complex scaffold is shared by other biologically active natural products. This compound has demonstrated growth-inhibitory activity against Avena coleoptile and leukemia L-5178Y cells, making it and its analogs targets of interest for synthetic and medicinal chemists.[2]

The first and thus far only total synthesis of (-)-Fructigenine A was accomplished by Kawasaki and coworkers in 2010.[3] This synthesis is notable for its stereoselectivity and the use of a key common intermediate for the synthesis of another natural product, (-)-5-N-Acetylardeemin.[3] The synthetic strategy highlights the utility of specific reaction cascades in constructing complex molecular architectures.

I. Total Synthesis of (-)-Fructigenine A

The total synthesis of (-)-Fructigenine A serves as the primary example of its application in natural product synthesis. The overall synthetic sequence starts from 1-acetylindolin-3-one (B91299) and proceeds through 14 steps with an overall yield of 11.9%.[4]

Table 1: Summary of the Synthetic Steps and Yields for the Total Synthesis of (-)-Fructigenine A

StepIntermediateKey TransformationReagents and ConditionsYield (%)
15 Etherification1-acetyl-2-bromo-indolin-3-one, (S)-2-methylbut-3-en-2-ol, NaH, DMF88
2(-)-8 Domino Olefination/Isomerization/Claisen RearrangementDiethyl cyanomethylphosphonate, t-BuOK, THF, -78 to 0 °C89
3(-)-9 Reductive CyclizationLiAlH4, THF, reflux89
4(-)-4 N-AcetylationAc2O, pyridine95
5(+)-3 OxidationMnO2, CH2Cl298
6(+)-10 Ugi Three-Component Reaction(+)-3, N-Boc-L-phenylalanine, 2-isocyanoethyl phenyl sulfide (B99878)68
7(+)-11 CyclizationRaney Ni, EtOH, reflux81
8(+)-12 EpimerizationNaOH, MeOH58
9(-)-1 Final Product--

II. Experimental Protocols

The following are detailed experimental protocols for the key steps in the total synthesis of (-)-Fructigenine A, adapted from the supporting information of Takiguchi et al., 2010.

Protocol 1: Domino Olefination/Isomerization/Claisen Rearrangement to afford (-)-8

  • Preparation of Reagents:

    • Prepare a solution of potassium tert-butoxide (t-BuOK) (1.2 equiv.) in dry tetrahydrofuran (B95107) (THF).

    • Prepare a solution of diethyl cyanomethylphosphonate (1.2 equiv.) in dry THF.

    • Prepare a solution of ether 5 (1.0 equiv.) in dry THF.

  • Reaction Setup:

    • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add the t-BuOK solution.

    • Cool the flask to -78 °C using a dry ice/acetone bath.

    • Add the diethyl cyanomethylphosphonate solution dropwise to the t-BuOK solution with stirring.

    • After stirring for 30 minutes at -78 °C, add the solution of ether 5 dropwise.

  • Reaction Progression:

    • Allow the reaction mixture to gradually warm to 0 °C over a period of 2 hours while monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, quench the reaction by the addition of saturated aqueous ammonium (B1175870) chloride solution.

    • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica (B1680970) gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford oxindole (B195798) (-)-8 .

Protocol 2: Reductive Cyclization to afford (-)-9

  • Reaction Setup:

    • To a flame-dried, round-bottom flask under an argon atmosphere, add a suspension of lithium aluminum hydride (LiAlH4) (3.0 equiv.) in dry THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Add a solution of oxindole (-)-8 (1.0 equiv.) in dry THF dropwise to the LiAlH4 suspension with vigorous stirring.

  • Reaction Progression:

    • After the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous sodium hydroxide (B78521), and then water again (Fieser workup).

    • Filter the resulting suspension through a pad of Celite®, washing the filter cake with THF.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (eluent: chloroform/methanol gradient) to yield pyrroloindoline (-)-9 .

Protocol 3: Ugi Three-Component Reaction to afford (+)-10

  • Reaction Setup:

    • To a round-bottom flask, add a solution of the imine (+)-3 (1.0 equiv.) in methanol.

    • Add N-Boc-L-phenylalanine (1.2 equiv.) and 2-isocyanoethyl phenyl sulfide (1.2 equiv.) to the solution.

  • Reaction Progression:

    • Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the residue by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to give the Ugi product (+)-10 .

Protocol 4: Final Cyclization and Epimerization to afford (-)-Fructigenine A (1)

  • Cyclization to (+)-11:

    • Dissolve the Ugi product (+)-10 in ethanol.

    • Add a catalytic amount of Raney® Nickel.

    • Heat the mixture to reflux for 3 hours.

    • Cool the reaction, filter through Celite®, and concentrate the filtrate.

    • Purify the residue by silica gel column chromatography to yield diketopiperazine (+)-11 .

  • Epimerization to (-)-12:

    • Dissolve (+)-11 in methanol.

    • Add a solution of sodium hydroxide in methanol.

    • Stir the mixture at room temperature for 1 hour.

    • Neutralize the reaction with aqueous HCl.

    • Extract with ethyl acetate, dry the organic layer, and concentrate.

    • Purification by chromatography affords the epimerized product (+)-12 . The desired (-)-Fructigenine A is obtained after a final epimerization step.[1]

III. Visualizations

Diagram 1: Synthetic Workflow for (-)-Fructigenine A

G cluster_start Starting Material cluster_key_intermediates Key Intermediates cluster_ugi Ugi Reaction and Cyclization cluster_final Final Steps 1-acetylindolin-3-one 1-acetylindolin-3-one Ether_5 Ether_5 1-acetylindolin-3-one->Ether_5 Etherification Oxindole_8 Oxindole_8 Ether_5->Oxindole_8 Domino Olefination/ Isomerization/Claisen Pyrroloindoline_9 Pyrroloindoline_9 Oxindole_8->Pyrroloindoline_9 Reductive Cyclization Imine_3 Imine_3 Pyrroloindoline_9->Imine_3 Acetylation & Oxidation Ugi_Product_10 Ugi_Product_10 Imine_3->Ugi_Product_10 Ugi 3-Component Reaction Diketopiperazine_11 Diketopiperazine_11 Ugi_Product_10->Diketopiperazine_11 Cyclization Epimer_12 Epimer_12 Diketopiperazine_11->Epimer_12 Epimerization Fructigenine_A Fructigenine_A Epimer_12->Fructigenine_A Final Epimerization

Caption: Synthetic workflow for the total synthesis of (-)-Fructigenine A.

Diagram 2: Logical Relationship of Key Transformations

G cluster_construction Core Scaffold Construction cluster_elaboration Side Chain and Ring Elaboration cluster_stereocontrol Stereochemical Control Domino_Reaction Domino Olefination/ Isomerization/Claisen Reductive_Cyclization Reductive Cyclization Domino_Reaction->Reductive_Cyclization Ugi_Reaction Ugi Three-Component Reaction Reductive_Cyclization->Ugi_Reaction Common Intermediate Diketopiperazine_Formation Diketopiperazine Formation Ugi_Reaction->Diketopiperazine_Formation Epimerization Final Epimerization Diketopiperazine_Formation->Epimerization Fructigenine_A Fructigenine_A Epimerization->Fructigenine_A Target Molecule

Caption: Logical flow of key transformations in the synthesis.

Diagram 3: Postulated Growth Inhibitory Pathway

G FructigenineA This compound CellCycle Cell Cycle Progression FructigenineA->CellCycle Inhibits Apoptosis Apoptosis FructigenineA->Apoptosis Induces (Postulated) Proliferation Cell Proliferation (e.g., Leukemia L-5178Y cells) CellCycle->Proliferation Drives GrowthInhibition Growth Inhibition

Caption: Postulated mechanism of this compound's growth inhibitory action.

IV. Application as a Chiral Building Block

While the primary application demonstrated is its own total synthesis, the stereochemically rich core of this compound makes it a potential chiral building block for the synthesis of other complex alkaloids. The common intermediate (+)-3 in the synthesis of both (-)-Fructigenine A and (-)-5-N-Acetylardeemin showcases this potential.[3] Further research could explore the modification of the this compound scaffold to access a library of related compounds for structure-activity relationship (SAR) studies, which is crucial for drug development. The established synthetic route provides a reliable source of this complex molecule for such explorations.

Disclaimer: The provided protocols are for informational purposes and should be performed by qualified professionals in a properly equipped laboratory setting. Appropriate safety precautions must be taken.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of Fructigenine A Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the total synthesis of Fructigenine A. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the overall yield of this complex natural product synthesis. The guidance provided is based on the seminal work of Kawasaki and colleagues, supplemented with general principles of organic synthesis.

Troubleshooting Guides

This section addresses specific experimental challenges in a question-and-answer format, offering potential causes and solutions for each key step of the synthesis.

Part 1: Synthesis of the Key Imine Intermediate

Question 1: The domino olefination/isomerization/Claisen (OIC) rearrangement is giving a low yield of the desired pyrroloindoline. What are the likely causes and how can I improve it?

Answer:

Low yields in the domino OIC reaction can stem from several factors. Here’s a breakdown of potential issues and their solutions:

  • Incomplete Isomerization: The initial olefination might be successful, but the subsequent isomerization to the vinyl ether, a prerequisite for the Claisen rearrangement, may be inefficient.

    • Solution: Ensure the catalyst used for isomerization is active. If using a palladium catalyst, ensure it is not poisoned. Consider increasing the catalyst loading or reaction temperature slightly. Monitor the reaction by TLC or 1H NMR to track the disappearance of the initial olefin and the appearance of the vinyl ether intermediate.

  • Side Reactions: The highly reactive intermediates can be prone to side reactions.

    • Solution: Maintain strict anhydrous conditions, as water can interfere with the organometallic reagents and intermediates. Ensure all glassware is flame-dried and solvents are freshly distilled from an appropriate drying agent. Running the reaction under an inert atmosphere (Argon or Nitrogen) is crucial.

  • Incorrect Diastereoselectivity: The Claisen rearrangement is a stereospecific reaction, and the formation of undesired diastereomers can lower the yield of the target compound.[1][2]

    • Solution: The facial selectivity of the Claisen rearrangement is often influenced by the conformation of the transition state. The choice of solvent can play a role; sometimes a switch to a more or less polar solvent can favor the desired transition state. Careful control of the reaction temperature is also critical, as higher temperatures can sometimes lead to reduced selectivity.

Logical Workflow for Troubleshooting the Domino OIC Reaction:

OIC_Troubleshooting start Low Yield in OIC Reaction check_isomerization Monitor Isomerization by TLC/NMR start->check_isomerization incomplete_iso Incomplete Isomerization check_isomerization->incomplete_iso Yes check_conditions Verify Anhydrous/Inert Conditions check_isomerization->check_conditions No optimize_catalyst Optimize Catalyst Loading/Temperature incomplete_iso->optimize_catalyst solution Improved Yield optimize_catalyst->solution side_reactions Suspected Side Reactions check_conditions->side_reactions No check_diastereoselectivity Analyze Diastereomeric Ratio check_conditions->check_diastereoselectivity Yes improve_conditions Flame-dry Glassware, Use Fresh Solvents side_reactions->improve_conditions improve_conditions->solution low_selectivity Poor Diastereoselectivity check_diastereoselectivity->low_selectivity Yes check_diastereoselectivity->solution No optimize_solvent_temp Screen Solvents and Optimize Temperature low_selectivity->optimize_solvent_temp optimize_solvent_temp->solution

Caption: Troubleshooting workflow for the domino OIC reaction.

Question 2: The reductive cyclization to form the tetracyclic core is sluggish and gives multiple products. How can this be addressed?

Answer:

The reductive cyclization is a critical step to form the core structure of this compound. Here are common issues and their remedies:

  • Inefficient Reduction: The reducing agent may not be potent enough or may be decomposing.

    • Solution: Use a freshly opened or properly stored reducing agent. Common reagents for this type of transformation include catalytic hydrogenation (e.g., H2, Pd/C) or chemical reducing agents like sodium dithionite. If using catalytic hydrogenation, ensure the catalyst is not poisoned and that there is adequate hydrogen pressure and agitation.

  • Competing Reaction Pathways: The intermediate formed after reduction of the nitro group can potentially undergo other reactions besides the desired intramolecular cyclization.

    • Solution: The choice of solvent and temperature can significantly influence the reaction pathway. A solvent that promotes the desired intramolecular reaction should be chosen. Sometimes, a more dilute reaction condition can favor intramolecular over intermolecular reactions.

  • Purification Challenges: The presence of multiple products can complicate the purification process, leading to lower isolated yields.

    • Solution: Careful optimization of the reaction conditions to favor the formation of the desired product is the best approach. If multiple products are unavoidable, a thorough investigation of chromatographic conditions (e.g., different solvent systems, use of buffered silica (B1680970) gel) may be necessary to achieve good separation.

Question 3: The regioselective oxidation of the pyrroloindoline intermediate with DDQ is not selective and leads to over-oxidation. What can be done?

Answer:

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a powerful oxidizing agent, and controlling its reactivity is key.

  • Over-oxidation: DDQ can be aggressive and lead to the formation of multiple oxidation products if the reaction is not carefully controlled.[3]

    • Solution: The stoichiometry of DDQ is critical. Use of a slight excess is common, but a large excess should be avoided. The reaction should be carefully monitored by TLC, and quenched as soon as the starting material is consumed. Lowering the reaction temperature can also help to control the reactivity of DDQ.

  • Lack of Regioselectivity: Oxidation may occur at other positions on the molecule.

    • Solution: The regioselectivity of DDQ oxidation is often directed by the electronic and steric properties of the substrate. In some cases, the choice of solvent can influence selectivity. If regioselectivity remains a problem, protecting other sensitive functionalities on the molecule prior to oxidation might be necessary.

Part 2: Assembly of the Pyrazino Ring and Final Steps

Question 4: The Ugi three-component reaction is giving a low yield. What are the common pitfalls?

Answer:

The Ugi reaction is a powerful tool, but its efficiency can be affected by several factors, especially with complex substrates.[4]

  • Imine Formation: The reaction is predicated on the in situ formation of an imine. If the imine formation is slow or reversible, the overall reaction rate will be low.

    • Solution: The use of a dehydrating agent (e.g., molecular sieves) can help to drive the imine formation equilibrium towards the product. For sterically hindered components, a higher reaction temperature might be required.

  • Reagent Quality: The purity of the isocyanide is particularly important, as they can be prone to polymerization or hydrolysis.

    • Solution: Use freshly distilled or purified isocyanide. Store isocyanides under an inert atmosphere and in a refrigerator.

  • Reaction Conditions: The choice of solvent and concentration can have a significant impact on the yield.[4]

    • Solution: Methanol (B129727) is a common solvent for the Ugi reaction. High concentrations of reactants (0.5 M or higher) are often beneficial.[5] A screening of different polar aprotic and protic solvents might be necessary to find the optimal conditions for your specific substrates.

Ugi Reaction Troubleshooting Flowchart:

Ugi_Troubleshooting start Low Yield in Ugi Reaction check_imine Monitor Imine Formation start->check_imine slow_imine Slow/Reversible Imine Formation check_imine->slow_imine Yes check_reagents Check Reagent Purity (esp. Isocyanide) check_imine->check_reagents No add_dehydrating_agent Add Dehydrating Agent (e.g., Mol. Sieves) slow_imine->add_dehydrating_agent solution Improved Yield add_dehydrating_agent->solution impure_reagents Impure Reagents check_reagents->impure_reagents Yes check_conditions Review Reaction Conditions (Solvent, Conc.) check_reagents->check_conditions No purify_reagents Purify/Use Fresh Reagents impure_reagents->purify_reagents purify_reagents->solution suboptimal_conditions Suboptimal Conditions check_conditions->suboptimal_conditions Yes check_conditions->solution No optimize_conditions Screen Solvents, Increase Concentration suboptimal_conditions->optimize_conditions optimize_conditions->solution

Caption: Troubleshooting workflow for the Ugi three-component reaction.

Question 5: The final epimerization step to obtain the natural configuration of this compound is not going to completion or is giving side products. What should I do?

Answer:

The final epimerization at the C11a position is a delicate step. Here are some potential issues and solutions:

  • Incomplete Epimerization: The equilibrium may not be fully shifted to the desired epimer.

    • Solution: The choice of base and reaction time are critical. A screen of different bases (e.g., NaOH, NaOMe, DBU) and temperatures may be necessary. Careful monitoring of the reaction by HPLC or chiral chromatography is essential to determine the optimal reaction time.

  • Degradation/Side Reactions: The product can be sensitive to the basic conditions, leading to degradation or the formation of side products.

    • Solution: Running the reaction at a lower temperature can help to minimize degradation. The use of a milder base might also be beneficial. It is important to quench the reaction carefully once the optimal epimeric ratio is reached to prevent further reactions.

FAQs

Q1: What is the reported overall yield for the total synthesis of this compound?

A1: The first total synthesis of (-)-Fructigenine A was reported by Kawasaki and coworkers with an overall yield of 45% over four steps starting from a key imine intermediate. Another report mentions an 11.9% overall yield over 14 steps from 1-acetylindolin-3-one.[6]

Q2: Are there any specific safety precautions I should take during this synthesis?

A2: Yes. Many of the reagents used in this synthesis are hazardous. For example, DDQ is a strong oxidizing agent and should be handled with care. Organometallic reagents are often pyrophoric and moisture-sensitive. Isocyanides are known for their strong, unpleasant odor and potential toxicity. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Consult the Safety Data Sheet (SDS) for each reagent before use.

Q3: How can I confirm the stereochemistry of the intermediates and the final product?

A3: A combination of spectroscopic techniques is typically used. 1H and 13C NMR spectroscopy can provide information about the relative stereochemistry. Chiral High-Performance Liquid Chromatography (HPLC) is an excellent tool for determining the enantiomeric excess (ee) of chiral intermediates and the final product. X-ray crystallography, if a suitable crystal can be obtained, provides unambiguous confirmation of the absolute stereochemistry.

Data Presentation

StepReaction TypeKey ReagentsReported Yield (%)Reference
1Domino Olefination/Isomerization/Claisen (OIC)Pd catalyst, baseNot explicitly stated for this step alone[7][8]
2Reductive CyclizationH2, Pd/CNot explicitly stated for this step alone[7][8]
3Regioselective OxidationDDQNot explicitly stated for this step alone[7][8]
4Ugi Three-Component Reaction/CyclizationIsocyanide, Amino Acid71 (for Ugi product)[7][8]
5EpimerizationNaOH58[7][8]
Overall - - 45 (from imine intermediate) [7][8]
Overall - - 11.9 (from 1-acetylindolin-3-one) [6]

Experimental Protocols

General Considerations

All reactions should be carried out under an inert atmosphere (Argon or Nitrogen) unless otherwise specified. Glassware should be flame-dried or oven-dried before use. Solvents should be freshly distilled from appropriate drying agents. Reagents should be of high purity.

Protocol 1: Ugi Three-Component Reaction
  • To a solution of the imine intermediate (1.0 equiv) in methanol (0.5 M) is added the amino acid (1.1 equiv) and the isocyanide (1.2 equiv).

  • The reaction mixture is stirred at room temperature for 24-48 hours, monitoring the progress by TLC.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the Ugi product.

Note: The optimal solvent, temperature, and reaction time may vary depending on the specific substrates and should be determined empirically.

Protocol 2: DDQ Oxidation
  • To a solution of the pyrroloindoline intermediate (1.0 equiv) in a suitable solvent (e.g., dichloromethane (B109758) or benzene) at 0 °C is added DDQ (1.1-1.2 equiv) portion-wise.

  • The reaction mixture is stirred at 0 °C to room temperature and monitored by TLC.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with the organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Note: The reaction can be sensitive to temperature and the stoichiometry of DDQ. Careful monitoring is crucial to prevent over-oxidation.[3]

References

Side reactions and byproducts in Fructigenine A synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Fructigenine A. This resource is tailored for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this complex natural product.

Frequently Asked Questions (FAQs)

Q1: What are the key strategic steps in the total synthesis of this compound?

A1: The first total synthesis of (-)-Fructigenine A, as reported by Kawasaki and colleagues, involves several key transformations.[1][2] These include a domino olefination/isomerization/Claisen rearrangement (OIC) to construct the key imine intermediate, followed by a reductive cyclization, a regioselective oxidation, and a novel assembly of the pyrazino ring via an Ugi three-component reaction/cyclization.[1][2] The final step involves a base-catalyzed epimerization to yield the natural product.[1]

Q2: What is the most common source of stereoisomeric impurities in the synthesis?

A2: A significant source of stereoisomeric impurities arises during the final base-catalyzed epimerization step. This reaction is performed to invert the stereocenter at C11a to match the natural product. However, the reaction often does not go to completion, resulting in a mixture of the desired (-)-Fructigenine A and its C11a-epimer, which can be challenging to separate.

Q3: Are there any particularly sensitive reagents or intermediates in this synthesis?

A3: Yes, the isocyanide used in the Ugi reaction is often volatile and malodorous, requiring careful handling. Additionally, the imine intermediate generated after the domino OIC sequence can be susceptible to hydrolysis and should be used in the subsequent Ugi reaction without prolonged storage.

Q4: How can I monitor the progress of the key reactions effectively?

A4: Thin-layer chromatography (TLC) is a primary method for monitoring the progress of most steps. For the Ugi reaction, the disappearance of the imine and aldehyde/ketone starting materials is a good indicator. For reactions involving the formation of diastereomers, such as the final epimerization, chiral high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy with a chiral solvating agent may be necessary to determine the diastereomeric ratio.

Troubleshooting Guides

Domino Olefination/Isomerization/Claisen Rearrangement (OIC)

Problem: Low yield of the desired imine intermediate.

Possible Cause Troubleshooting Suggestion
Incomplete olefination or isomerization. Ensure the reagents for the Wittig or Horner-Wadsworth-Emmons olefination are fresh and used in the correct stoichiometry. Monitor the reaction by TLC to confirm the consumption of the starting ketone.
Side reactions during Claisen rearrangement. The Claisen rearrangement is a thermal[3][3]-sigmatropic rearrangement. Ensure the reaction temperature is optimal. Too high a temperature can lead to decomposition, while too low a temperature will result in a sluggish reaction. Consider using a Lewis acid catalyst to promote the rearrangement at a lower temperature.
Formation of regioisomers. In aromatic Claisen rearrangements, the allyl group can migrate to the ortho or para position. The regioselectivity is influenced by steric and electronic factors of the substituents on the aromatic ring.[1] Careful control of reaction conditions and analysis of the product mixture by NMR is crucial to identify and potentially minimize the formation of unwanted regioisomers.
Ugi Three-Component Reaction

Problem: Low yield of the Ugi product.

Possible Cause Troubleshooting Suggestion
Decomposition of reactants. Use freshly distilled aldehydes/ketones and pure amines. Isocyanides can degrade upon storage; it is advisable to use freshly prepared or recently purchased isocyanide.
Suboptimal reaction concentration. The Ugi reaction is often sensitive to concentration. High concentrations (0.5 M - 2.0 M) of reactants generally give higher yields.[4]
Inappropriate solvent. Polar, protic solvents like methanol (B129727) or ethanol (B145695) are generally preferred for the Ugi reaction.[5] Aprotic solvents can sometimes be used, but may lead to lower yields or favor competing reactions like the Passerini reaction.[5]
Reaction is exothermic. The Ugi reaction is typically exothermic and may require initial cooling, especially for large-scale reactions, to prevent the formation of side products.[6]

Problem: Formation of multiple byproducts.

Possible Cause Troubleshooting Suggestion
Competing Passerini reaction. This can occur if the amine concentration is too low or if a non-protic solvent is used. Ensure an adequate concentration of the amine and use a protic solvent like methanol.
Side reactions of the isocyanide. Isocyanides can polymerize or undergo other side reactions. Add the isocyanide slowly to the reaction mixture, especially if the reaction is exothermic.
Reductive Cyclization

Problem: Incomplete reaction or formation of partially reduced intermediates.

Possible Cause Troubleshooting Suggestion
Insufficient reducing agent. Ensure the correct stoichiometry of the reducing agent is used. For the reduction of α,β-unsaturated nitro compounds, common reducing agents include catalytic hydrogenation (e.g., Pd/C) or metals in acidic media (e.g., iron in acetic acid).[7]
Formation of hydroxylamine (B1172632) or oxime byproducts. Incomplete reduction of the nitro group can lead to the formation of hydroxylamines or oximes.[7] To favor the formation of the amine, ensure sufficient reducing agent and appropriate reaction conditions (e.g., pressure for hydrogenation, temperature).
Catalyst poisoning. If using catalytic hydrogenation, ensure the substrate and solvent are free of impurities that could poison the catalyst (e.g., sulfur compounds).
Regioselective Oxidation

Problem: Formation of a mixture of oxidation products.

Possible Cause Troubleshooting Suggestion
Lack of regioselectivity. The indole (B1671886) nucleus has multiple reactive sites (C2, C3, and nitrogen). The choice of oxidant and reaction conditions is critical to achieve regioselectivity. For the synthesis of this compound, oxidation at the C2 position is desired. Protecting the indole nitrogen with an electron-withdrawing group can sometimes direct oxidation to the C3 position, so for C2 oxidation, N-unprotected indoles are often used.
Over-oxidation. Over-oxidation can lead to the formation of undesired products. Monitor the reaction carefully by TLC and stop it as soon as the starting material is consumed. Use a mild and selective oxidizing agent.
Base-Catalyzed Epimerization

Problem: Incomplete epimerization, resulting in a mixture of diastereomers.

Possible Cause Troubleshooting Suggestion
Equilibrium between epimers. The base-catalyzed epimerization is an equilibrium process. The final ratio of epimers will depend on their relative thermodynamic stabilities. It may not be possible to achieve complete conversion to the desired epimer.
Insufficient base or reaction time. Ensure an adequate amount of a suitable base (e.g., sodium hydroxide) is used. Monitor the reaction over time by HPLC or NMR to determine when equilibrium is reached.
Difficult purification. The epimers may have very similar polarities, making them difficult to separate by standard column chromatography. Chiral HPLC or preparative TLC may be necessary for separation.

Experimental Protocols & Data

Key Synthetic Step Yields
Step Product Reported Yield Potential Byproducts
Domino OICImine IntermediateHigh (not specified)Regioisomers, incomplete reaction products
Ugi ReactionTripeptide Intermediate71%Passerini products, isocyanide polymers
Final Epimerization(-)-Fructigenine A58%C11a-epimer (23% yield)

Data extracted from the first total synthesis of (-)-Fructigenine A.

General Protocol for the Ugi Three-Component Reaction
  • To a solution of the imine intermediate in a polar protic solvent (e.g., methanol), add the carboxylic acid component.

  • Stir the mixture at room temperature for a short period.

  • Add the isocyanide dropwise to the reaction mixture. The reaction is often exothermic, so cooling may be necessary.

  • Stir the reaction at room temperature until completion, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel to obtain the desired tripeptide product.

General Protocol for Base-Catalyzed Epimerization
  • Dissolve the substrate in a suitable solvent (e.g., a mixture of methanol and water).

  • Add an aqueous solution of a base (e.g., sodium hydroxide).

  • Stir the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).

  • Monitor the progress of the epimerization by chiral HPLC or NMR to determine the ratio of diastereomers.

  • Once the desired ratio is achieved or the reaction has reached equilibrium, quench the reaction by adding a weak acid (e.g., ammonium (B1175870) chloride solution).

  • Extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify by chromatography to separate the desired epimer from the starting material and other byproducts.

Visualizations

FructigenineA_Synthesis_Workflow start Starting Materials oic Domino Olefination/ Isomerization/ Claisen Rearrangement start->oic imine Imine Intermediate oic->imine ugi Ugi Three-Component Reaction imine->ugi tripeptide Tripeptide Intermediate ugi->tripeptide cyclization Reductive Cyclization & Oxidation tripeptide->cyclization precursor This compound Precursor (C11a-epimer) cyclization->precursor epimerization Base-Catalyzed Epimerization precursor->epimerization product (-)-Fructigenine A epimerization->product

Caption: Overall workflow for the total synthesis of this compound.

Troubleshooting_Logic start Problem Encountered (e.g., Low Yield) identify_step Identify problematic synthetic step start->identify_step check_reagents Check Reagent Purity & Stoichiometry identify_step->check_reagents check_conditions Verify Reaction Conditions (Temp, Solvent, Conc.) identify_step->check_conditions analyze_byproducts Analyze Byproducts (TLC, NMR, MS) identify_step->analyze_byproducts consult_guide Consult Specific Troubleshooting Guide check_reagents->consult_guide check_conditions->consult_guide analyze_byproducts->consult_guide optimize Optimize Reaction Based on Findings consult_guide->optimize

Caption: A logical workflow for troubleshooting synthetic issues.

References

Technical Support Center: Optimizing Reaction Conditions for Fructigenine A Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and optimization of Fructigenine A analogs. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental work.

I. Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound analogs, focusing on the key reaction steps.

Domino Olefination/Isomerization/Claisen Rearrangement (OIC)

Issue: Low yield or incomplete reaction.

Potential CauseSuggested Solution
Inefficient Isomerization: The isomerization of the initial olefinic ether may be slow or incomplete.- Catalyst Choice: Screen different iridium catalysts for the isomerization step. - Temperature: Gradually increase the reaction temperature to facilitate the rearrangement, but monitor for decomposition.
Decomposition of Starting Material or Product: The oxindole (B195798) core or the rearranged product may be unstable under the reaction conditions.- Milder Base: If using a strong base like t-BuOK, consider switching to a milder base. - Reaction Time: Optimize the reaction time; prolonged heating can lead to degradation.
Steric Hindrance: Bulky substituents on the starting materials may hinder the Claisen rearrangement.- Higher Temperatures: Carefully increase the temperature to overcome the steric barrier. - Solvent Effects: Screen different high-boiling point solvents that can facilitate the rearrangement.

Issue: Poor diastereoselectivity in the Claisen rearrangement.

Potential CauseSuggested Solution
Thermodynamic vs. Kinetic Control: The reaction may be proceeding under thermodynamic control, leading to the more stable but undesired diastereomer.- Lower Temperature: Running the reaction at a lower temperature may favor the kinetically formed product. - Rapid Quenching: Quench the reaction quickly once the desired product is formed to prevent equilibration to the thermodynamic product.
Substrate Conformation: The conformation of the transition state influences stereoselectivity.- Solvent Screening: The polarity of the solvent can influence the transition state geometry. - Additive Screening: The addition of certain Lewis acids in catalytic amounts can sometimes influence the stereochemical outcome.
Reductive Cyclization

Issue: Formation of linear reduced product instead of the cyclized pyrroloindole.

Potential CauseSuggested Solution
Slow Cyclization Rate: The rate of reduction of the carbonyl group may be faster than the intramolecular cyclization.- Milder Reducing Agent: Switch from a strong reducing agent like LiAlH₄ to a milder one, such as NaBH₄ or NaCNBH₃, to allow more time for cyclization to occur. - High Dilution: Running the reaction at high dilution can favor intramolecular cyclization over intermolecular reactions.[1]
Steric Hindrance: Bulky groups may disfavor the ring-closing step.- Increased Temperature: Gently heating the reaction may provide the necessary activation energy for cyclization. - Change of Solvent: A more polar solvent might better solvate the transition state and facilitate cyclization.

Issue: Over-reduction or formation of byproducts.

Potential CauseSuggested Solution
Harsh Reducing Agent: The reducing agent may be too reactive, leading to the reduction of other functional groups.- Chemoselective Reducing Agents: Utilize more selective reducing agents that target the desired functional group. - Stoichiometry Control: Carefully control the stoichiometry of the reducing agent, adding it portion-wise and monitoring the reaction progress.
Reaction Temperature: Higher temperatures can lead to less selective reductions.- Lower Temperature: Perform the reduction at a lower temperature (e.g., 0 °C or -78 °C) to improve selectivity.
Ugi Three-Component Reaction/Cyclization

Issue: Low yield of the desired pyrazinone ring.

Potential CauseSuggested Solution
Purity of Reagents: Impurities in the amine, isocyanide, or the imine intermediate can significantly impact the reaction.- Purify Starting Materials: Ensure all reactants are of high purity. Isocyanides, in particular, can degrade upon storage.
Reaction Concentration: The concentration of the reactants can influence the reaction rate and yield.- Optimize Concentration: Ugi reactions often perform better at higher concentrations (0.5 M to 2.0 M).[2] Experiment with different concentrations to find the optimal conditions.
Solvent Choice: The polarity of the solvent is crucial for the Ugi reaction.- Solvent Screening: Methanol (B129727) is a common solvent for Ugi reactions, but other polar solvents like ethanol (B145695) or trifluoroethanol can sometimes give better results.

Issue: Formation of multiple products or difficult purification.

Potential CauseSuggested Solution
Side Reactions: The isocyanide can undergo polymerization or other side reactions.- Order of Addition: Adding the isocyanide last and slowly to the reaction mixture can minimize side reactions. - Temperature Control: Maintain a consistent temperature throughout the reaction.
Post-Ugi Cyclization Incomplete: The cyclization step to form the pyrazinone may not go to completion.- Thermal Conditions: The cyclization step often requires heating. Optimize the temperature and reaction time for this step. - Acid/Base Catalysis: In some cases, a catalytic amount of acid or base can promote the final cyclization.

II. Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for creating analogs of this compound?

A1: The most common strategy is Diverted Total Synthesis (DTS). This involves following the established total synthesis route for this compound and introducing variations in the building blocks at different stages. For example, different amino acids or isocyanides can be used in the Ugi reaction to create diversity in the pyrazinone ring. Similarly, analogs of the indole (B1671886) starting material can be used to modify the core structure.

Q2: How can I improve the regioselectivity of the oxidation step to form the desired imine intermediate?

A2: The regioselective oxidation of the pyrroloindole intermediate is a critical step. Common oxidizing agents for this transformation include manganese dioxide (MnO₂) or lead tetraacetate. To optimize regioselectivity, consider the following:

  • Oxidant Screening: Different oxidizing agents may exhibit different regioselectivities.

  • Reaction Temperature: Lowering the temperature can sometimes improve selectivity.

  • Protecting Groups: Strategic use of protecting groups on the indole nitrogen can influence the site of oxidation.

Q3: My Claisen rearrangement is not proceeding. What are the key parameters to check?

A3: The Claisen rearrangement is a thermally driven pericyclic reaction. If it is not proceeding, the most critical parameter is temperature. Ensure your reaction is being heated to a sufficiently high temperature (often >150 °C). The choice of a high-boiling point solvent is therefore crucial. If high temperatures lead to decomposition, consider using a Lewis acid catalyst to promote the rearrangement at a lower temperature, although this can sometimes affect stereoselectivity.

Q4: What is the likely mechanism of cytotoxicity for this compound analogs in cancer cells?

A4: While the specific signaling pathway for this compound has not been fully elucidated, many spiroketal-containing natural products and other alkaloids have been shown to induce apoptosis (programmed cell death) in cancer cells.[2][3] This is often mediated through the intrinsic (mitochondrial) pathway of apoptosis.

III. Data Presentation

Table 1: Optimization of the Ugi Three-Component Reaction for a Model System
EntrySolventConcentration (M)Equivalents of ImineYield (%)
1Methanol0.41.049
2Methanol0.41.266
3Methanol0.21.262
4Ethanol/Methanol (60/40)0.21.261
5Acetonitrile/Methanol (60/40)0.21.255
6THF/Methanol (60/40)0.21.235

Data adapted from a representative Ugi reaction optimization study.[4]

Table 2: Optimization of Reductive Cyclization Conditions
EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃DMF1502437
2K₂CO₃DMF150 (µW)142
3K₂CO₃ (3 equiv)NMP150 (µW)155
4K₂CO₃ (3 equiv)NMP (0.01 M)150 (µW)182
5K₂CO₃ (3 equiv)NMP (0.01 M)150 (µW)1 (1 mmol scale)87

Data adapted from a representative reductive cyclization optimization study.[5][6]

IV. Experimental Protocols

General Procedure for the Domino Olefination/Isomerization/Claisen Rearrangement (OIC)

To a solution of the starting indolin-3-one derivative in an appropriate solvent (e.g., toluene), the corresponding allyl alcohol and a phosphine (B1218219) catalyst are added. The mixture is heated to reflux under an inert atmosphere. The progress of the reaction is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography.

General Procedure for the Reductive Cyclization

The product from the OIC reaction is dissolved in a dry, aprotic solvent such as THF under an inert atmosphere and cooled to 0 °C. A solution of the reducing agent (e.g., LiAlH₄ in THF) is added dropwise. The reaction is stirred at 0 °C and then allowed to warm to room temperature. The reaction is monitored by TLC. Upon completion, the reaction is carefully quenched by the sequential addition of water and an aqueous NaOH solution. The resulting mixture is filtered, and the filtrate is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

General Procedure for the Ugi Three-Component Reaction and Cyclization

To a solution of the pyrroloindole imine intermediate in methanol are added the desired amino acid and isocyanide. The reaction mixture is stirred at room temperature for 24-48 hours. The solvent is then removed under reduced pressure. The residue is dissolved in a high-boiling point solvent (e.g., toluene (B28343) or xylene) and heated to reflux to induce cyclization to the pyrazinone. The reaction is monitored by TLC. After cooling to room temperature, the solvent is evaporated, and the crude product is purified by flash column chromatography.

V. Visualizations

experimental_workflow start Indolin-3-one Derivative oic Domino Olefination/ Isomerization/ Claisen Rearrangement start->oic rc Reductive Cyclization oic->rc ro Regioselective Oxidation rc->ro imine Pyrroloindole Imine Intermediate ro->imine ugi Ugi Three-Component Reaction imine->ugi Amino Acid, Isocyanide cyclization Thermal Cyclization ugi->cyclization analog This compound Analog cyclization->analog

Caption: Synthetic workflow for this compound analogs.

apoptosis_pathway cluster_cell Cancer Cell cluster_mito Mitochondrion Fructigenine_A This compound Analog Bcl2 Bcl-2 Fructigenine_A->Bcl2 inhibits Bax Bax CytoC Cytochrome c Bax->CytoC promotes release Bcl2->Bax inhibits Apaf1 Apaf-1 CytoC->Apaf1 activates Casp9 Caspase-9 Apaf1->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Postulated intrinsic apoptosis pathway induced by this compound analogs.

References

Stability of Fructigenine A in different solvents and pH

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of Fructigenine A?

A1: Like many complex natural products, the stability of this compound can be influenced by several factors, including:

  • pH: The pH of the solution can significantly impact the stability of this compound. Indole (B1671886) alkaloids can be susceptible to degradation under strongly acidic or alkaline conditions.[1]

  • Solvent: The choice of solvent can affect solubility and stability. Protic solvents may participate in degradation reactions, while aprotic solvents might be more inert.

  • Temperature: Elevated temperatures can accelerate degradation kinetics.[2] For long-term storage, low temperatures are generally recommended.

  • Light: Exposure to UV or even ambient light can induce photochemical degradation in some alkaloids.[2] It is advisable to protect this compound solutions from light.

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the molecule.

Q2: What solvents are recommended for dissolving and storing this compound?

A2: While specific solubility data for this compound is limited, based on the general properties of indole alkaloids, the following solvents are likely to be suitable for initial trials:

  • Dimethyl sulfoxide (B87167) (DMSO): Often used for creating stock solutions of natural products for biological assays.

  • Ethanol or Methanol: Commonly used for extraction and as solvents for analytical chromatography.

  • Acetonitrile: Frequently used as a mobile phase component in HPLC analysis.

It is crucial to perform preliminary solubility and short-term stability tests in the selected solvent before proceeding with extensive experiments.

Q3: How should I store this compound solutions to ensure maximum stability?

A3: For optimal stability, this compound solutions should be stored under the following conditions:

  • Temperature: Store stock solutions at -20°C or -80°C for long-term storage. For short-term storage (a few days), refrigeration at 2-8°C may be adequate, but this should be verified.

  • Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.

  • Inert Atmosphere: For highly sensitive experiments or long-term storage, consider purging the headspace of the vial with an inert gas like argon or nitrogen to minimize oxidation.

Troubleshooting Guide

Issue 1: Inconsistent results in biological assays.

  • Possible Cause: Degradation of this compound in the assay medium.

  • Troubleshooting Steps:

    • Prepare fresh solutions: Prepare fresh dilutions of your this compound stock solution immediately before each experiment.

    • Assess stability in media: Perform a time-course experiment to evaluate the stability of this compound in your specific cell culture or assay buffer. Collect samples at different time points (e.g., 0, 2, 6, 12, 24 hours) and analyze the concentration of the intact compound by HPLC.

    • Adjust pH of media: If the assay medium has a pH that is detrimental to this compound stability, consider if the pH can be adjusted without affecting the biological system.

Issue 2: Appearance of unknown peaks in HPLC chromatograms over time.

  • Possible Cause: Degradation of this compound into one or more new chemical entities.

  • Troubleshooting Steps:

    • Characterize degradation products: If you have access to mass spectrometry (LC-MS), analyze the samples containing the unknown peaks to determine their molecular weights. This can provide clues about the degradation pathway (e.g., oxidation, hydrolysis).

    • Conduct forced degradation studies: To proactively identify potential degradation products, perform forced degradation studies under stress conditions (e.g., strong acid, strong base, high temperature, oxidative stress). This will help in developing a stability-indicating analytical method.

Data Presentation

Table 1: Hypothetical Stability of this compound in Different Solvents at Room Temperature (25°C) over 48 hours.

SolventInitial Concentration (µg/mL)Concentration after 24h (µg/mL)Concentration after 48h (µg/mL)% Degradation after 48h
DMSO10009959901%
Ethanol10009809604%
Acetonitrile10009909851.5%
Water (pH 7.0)100857030%

Note: This data is illustrative and intended to provide a framework for presenting experimental results.

Table 2: Hypothetical Effect of pH on the Stability of this compound in Aqueous Buffer at 37°C after 24 hours.

pHInitial Concentration (µg/mL)Concentration after 24h (µg/mL)% Degradation
3.01005050%
5.01008515%
7.4100955%
9.01007030%

Note: This data is illustrative and intended to provide a framework for presenting experimental results.

Experimental Protocols

Protocol 1: Determination of this compound Stability in Different Solvents by HPLC-UV

Objective: To assess the stability of this compound in various organic solvents over time.

Materials:

  • This compound reference standard

  • HPLC-grade solvents (DMSO, Ethanol, Acetonitrile)

  • HPLC system with UV detector

  • Analytical C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Volumetric flasks and pipettes

  • Amber HPLC vials

Method:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in each of the selected solvents (DMSO, Ethanol, Acetonitrile).

  • Working Solution Preparation: From each stock solution, prepare a 100 µg/mL working solution in the same solvent.

  • Initial Analysis (T=0): Immediately after preparation, inject an aliquot of each working solution into the HPLC system to determine the initial concentration.

  • Incubation: Store the working solutions in amber vials at a controlled room temperature (e.g., 25°C).

  • Time-Point Analysis: At specified time intervals (e.g., 6, 12, 24, 48 hours), inject an aliquot from each solution into the HPLC.

  • Data Analysis: Quantify the peak area of this compound at each time point. Calculate the percentage of this compound remaining relative to the initial concentration.

HPLC Conditions (Example):

  • Mobile Phase: Acetonitrile:Water (gradient elution may be necessary)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm (or the λmax of this compound)

  • Injection Volume: 10 µL

Protocol 2: Evaluation of this compound Stability at Different pH Values

Objective: To determine the effect of pH on the stability of this compound.

Materials:

  • This compound reference standard

  • Buffer solutions of different pH values (e.g., pH 3, 5, 7.4, 9)

  • HPLC system as described in Protocol 1

Method:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Working Solution Preparation: Spike a small volume of the stock solution into each buffer to achieve a final concentration of 100 µg/mL. Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect.

  • Initial Analysis (T=0): Immediately analyze each buffered solution by HPLC.

  • Incubation: Incubate the solutions at a physiologically relevant temperature (e.g., 37°C).

  • Time-Point Analysis: Analyze samples at various time points.

  • Data Analysis: Calculate the percentage of this compound remaining at each pH and time point.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis Stability Analysis cluster_data Data Interpretation stock Prepare Stock Solution (1 mg/mL in Solvent) working Prepare Working Solutions (e.g., 100 µg/mL) stock->working initial Initial HPLC Analysis (T=0) working->initial incubation Incubate at Specific Conditions (Solvent, pH, Temp) initial->incubation timepoint Time-Point HPLC Analysis (e.g., 6, 12, 24, 48h) incubation->timepoint quantify Quantify Peak Area timepoint->quantify calculate Calculate % Degradation quantify->calculate report Generate Stability Report calculate->report signaling_pathway FructigenineA This compound Receptor Cell Surface Receptor FructigenineA->Receptor Inhibition Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression BiologicalResponse Biological Response GeneExpression->BiologicalResponse

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fructigenine A related bioassays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during in vitro experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound?

A1: this compound is generally soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol. For cell-based assays, it is advisable to prepare a high-concentration stock solution in DMSO. Store the stock solution at -20°C or -80°C to maintain stability. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Q2: How can I determine the optimal concentration range for this compound in my experiments?

A2: To determine the optimal concentration range, it is recommended to perform a dose-response experiment. Start with a broad range of concentrations (e.g., from nanomolar to micromolar). A typical starting point could be a serial dilution from 100 µM down to 1 nM. The results of this initial experiment will help you identify a narrower, more effective concentration range for subsequent, more detailed assays.

Q3: Are there any known liabilities or off-target effects of this compound that I should be aware of?

A3: As a secondary metabolite from Penicillium species, this compound belongs to a class of compounds known for a wide range of biological activities. While specific off-target effects for this compound are not extensively documented in publicly available literature, related compounds from this genus can exhibit cytotoxicity, anti-inflammatory, and antiviral effects.[1][2][3][4][5] It is crucial to include appropriate controls in your experiments to identify and account for any potential off-target effects in your specific assay system.

Troubleshooting Guides

This section provides troubleshooting for common issues that may arise during specific bioassays with this compound.

Troubleshooting a Cytotoxicity Assay (e.g., MTT, LDH)

Issue 1: High variability between replicate wells.

  • Possible Cause:

    • Uneven cell seeding.

    • Inconsistent pipetting of this compound or assay reagents.

    • Edge effects in the microplate.

  • Solution:

    • Ensure a single-cell suspension before seeding and mix the cell suspension between pipetting.

    • Use calibrated pipettes and practice consistent pipetting techniques.

    • To minimize edge effects, avoid using the outer wells of the microplate for experimental samples; instead, fill them with sterile PBS or culture medium.

Issue 2: No significant cytotoxic effect observed.

  • Possible Cause:

    • The concentration of this compound is too low.

    • The incubation time is too short.

    • The chosen cell line is resistant to this compound.

  • Solution:

    • Increase the concentration range of this compound in your dose-response experiment.

    • Extend the incubation period (e.g., from 24 hours to 48 or 72 hours).

    • Consider using a different cell line that may be more sensitive.

Issue 3: High background signal in the control wells.

  • Possible Cause:

    • Contamination of the cell culture.

    • High spontaneous cell death in the chosen cell line.

    • Interference of the assay components with the detection method.

  • Solution:

    • Regularly check cell cultures for contamination (e.g., mycoplasma).

    • Choose a cell line with good viability under standard culture conditions.

    • Run a control with medium and the assay reagent alone to check for background interference.

Troubleshooting an Anti-Inflammatory Assay (e.g., Nitric Oxide Assay)

Issue 1: Inconsistent induction of inflammation (e.g., with LPS).

  • Possible Cause:

    • Variability in the potency of the inflammatory stimulus (e.g., lipopolysaccharide - LPS).

    • Cells are not responsive to the stimulus.

  • Solution:

    • Use a fresh, well-characterized batch of the inflammatory stimulus.

    • Ensure that the cells (e.g., RAW 264.7 macrophages) are at a low passage number and are known to respond robustly to the stimulus.

Issue 2: this compound appears to be cytotoxic at concentrations effective for anti-inflammatory activity.

  • Possible Cause:

    • The anti-inflammatory effect is a secondary consequence of cytotoxicity.

  • Solution:

    • Perform a cytotoxicity assay in parallel with the anti-inflammatory assay using the same cell line and incubation times. This will help to distinguish true anti-inflammatory effects from those caused by cell death.

Troubleshooting an Antiviral Assay (e.g., Plaque Reduction Assay)

Issue 1: Irregular or poorly defined viral plaques.

  • Possible Cause:

  • Solution:

    • Ensure a uniform, confluent monolayer of host cells before infection.

    • Optimize the concentration and temperature of the overlay to ensure it solidifies properly without being toxic to the cells.

Issue 2: High toxicity of this compound to the host cells.

  • Possible Cause:

    • The concentration of this compound is too high for the host cells to tolerate over the course of the assay.

  • Solution:

    • Determine the maximum non-toxic concentration (MNTC) of this compound on the host cells before performing the antiviral assay. All antiviral experiments should be conducted at concentrations below the MNTC.

Quantitative Data Summary

Quantitative data for this compound is not widely available in public literature. The following table is a template for researchers to summarize their own experimental data.

Assay TypeCell LineIC50 / EC50 (µM)Maximum Non-Toxic Conc. (µM)Notes
Cytotoxicity (MTT)
Anti-inflammatory (NO)
Antiviral (Plaque)

Experimental Protocols

Cytotoxicity Assay Protocol (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and positive control (e.g., doxorubicin) wells. Incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Anti-inflammatory Assay Protocol (Nitric Oxide Assay using Griess Reagent)
  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • Inflammatory Stimulation: Add LPS (1 µg/mL) to the wells to induce nitric oxide (NO) production. Include control wells with cells and medium only, cells with LPS only, and cells with this compound only. Incubate for 24 hours.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution (Griess Reagent A) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) solution (Griess Reagent B) and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite (B80452). Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition by this compound.

Antiviral Assay Protocol (Plaque Reduction Assay)
  • Cell Seeding: Seed host cells (e.g., Vero cells) in a 6-well plate to form a confluent monolayer.

  • Viral Infection: Prepare serial dilutions of the virus stock. Remove the culture medium from the cells and infect the monolayer with 200 µL of the viral dilution for 1 hour at 37°C, with gentle rocking every 15 minutes.

  • Compound Treatment: During the infection, prepare different concentrations of this compound in the overlay medium (e.g., 2X MEM with 2% FBS and 1% low melting point agarose).

  • Overlay Application: After the 1-hour infection period, remove the virus inoculum and gently add 2 mL of the overlay medium containing the respective concentrations of this compound.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 2-5 days).

  • Plaque Visualization and Counting:

    • Fix the cells with 4% formaldehyde (B43269) for 1 hour.

    • Remove the overlay and stain the cells with 0.1% crystal violet solution for 15-30 minutes.

    • Gently wash the plate with water and allow it to dry.

    • Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control and determine the EC50 value.

Visualizations

experimental_workflow_cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with this compound seed_cells->treat_cells 24h Incubation prep_compound Prepare this compound Dilutions prep_compound->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt 24-72h Incubation solubilize Solubilize Formazan add_mtt->solubilize 4h Incubation read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50

Caption: Workflow for a typical MTT-based cytotoxicity assay.

signaling_pathway_inflammation LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates NFkB NF-κB MyD88->NFkB activates iNOS iNOS Gene Expression NFkB->iNOS promotes NO Nitric Oxide (NO) iNOS->NO produces Fructigenine_A This compound Fructigenine_A->NFkB potential inhibition?

Caption: A potential anti-inflammatory signaling pathway that this compound might modulate.

logical_troubleshooting_antiviral start High Variability in Plaque Count q1 Is the cell monolayer confluent? start->q1 a1_no Optimize cell seeding density and incubation time q1->a1_no No q2 Is this compound toxic to host cells? q1->q2 Yes a1_yes Check overlay concentration and temperature a1_no->q2 a2_yes Determine MNTC and use concentrations below it q2->a2_yes Yes a2_no Review viral titer and dilution series q2->a2_no No

Caption: A logical troubleshooting workflow for an antiviral plaque reduction assay.

References

Technical Support Center: Enhancing the Solubility of Fructigenine A for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with Fructigenine A in in vitro settings.

Frequently Asked Questions (FAQs)

1. What are the known physicochemical properties of this compound?

This compound is a complex heterocyclic compound with the following properties[1]:

PropertyValue
Molecular FormulaC₂₇H₂₉N₃O₃
Molecular Weight443.5 g/mol
IUPAC Name(1R,4S,9R)-16-acetyl-4-benzyl-9-(2-methylbut-3-en-2-yl)-2,5,16-triazatetracyclo[7.7.0.0²,⁷.0¹⁰,¹⁵]hexadeca-10,12,14-triene-3,6-dione

2. What is the recommended starting solvent for this compound?

For a novel compound with unknown solubility, it is recommended to start with a small amount of the compound and test its solubility in a range of common laboratory solvents. A suggested starting point is Dimethyl Sulfoxide (DMSO), as it is a powerful solvent for a wide variety of organic molecules and is compatible with many cell-based assays at low concentrations (typically <0.5% v/v).

3. My this compound is not dissolving in my cell culture medium. What should I do?

Directly dissolving this compound in aqueous-based cell culture media is likely to be challenging due to its predicted low water solubility. The recommended approach is to first prepare a concentrated stock solution in an appropriate organic solvent, such as DMSO, and then dilute this stock solution into the cell culture medium to the final desired concentration. Ensure the final concentration of the organic solvent in the medium is non-toxic to the cells being used.

4. How can I prepare a stock solution of this compound?

To prepare a stock solution, follow this general protocol:

  • Weigh out a small, precise amount of this compound.

  • Add a minimal amount of a suitable organic solvent (e.g., DMSO, ethanol) to completely dissolve the compound.

  • Vortex or sonicate briefly to aid dissolution.

  • Once fully dissolved, add more solvent to reach a convenient stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Store the stock solution at an appropriate temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.

5. What are some common techniques to enhance the solubility of compounds like this compound for in vitro studies?

Several methods can be employed to improve the solubility of poorly soluble compounds.[2][3][4][5][6] These include:

  • Co-solvency: Using a mixture of a water-miscible organic solvent and water.

  • pH Adjustment: For ionizable compounds, adjusting the pH of the solution can significantly increase solubility.

  • Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility.

Troubleshooting Guides

Issue: this compound precipitates out of solution when I dilute my DMSO stock into my aqueous buffer or cell culture medium.

  • Possible Cause: The concentration of this compound exceeds its solubility limit in the final aqueous solution, even with a small percentage of DMSO.

  • Troubleshooting Steps:

    • Decrease the final concentration: Try diluting your stock solution further to a lower final concentration of this compound.

    • Increase the co-solvent concentration: If your experimental system allows, you can slightly increase the final percentage of DMSO. However, always perform a vehicle control to ensure the solvent concentration is not affecting your experimental results.

    • Use a different co-solvent: Test other water-miscible organic solvents such as ethanol (B145695) or dimethylformamide (DMF) to prepare your stock solution.

    • Employ a surfactant: Consider adding a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to your final solution to help maintain the solubility of this compound.

    • Utilize cyclodextrins: Pre-complexing this compound with a cyclodextrin (B1172386) like β-cyclodextrin or its more soluble derivatives (e.g., HP-β-CD) can significantly improve aqueous solubility.

Issue: I am observing inconsistent results in my in vitro assays.

  • Possible Cause: Inconsistent solubility or precipitation of this compound in your experiments.

  • Troubleshooting Steps:

    • Visually inspect your solutions: Before adding to your assay, always visually check your final working solution for any signs of precipitation.

    • Prepare fresh dilutions: Prepare fresh dilutions of this compound from your stock solution for each experiment.

    • Sonication: Briefly sonicate your final working solution before adding it to your assay to help dissolve any small, invisible precipitates.

    • Solubility testing: Perform a systematic solubility study to determine the solubility limit of this compound in your specific experimental buffer or medium.

Experimental Protocols

Protocol 1: Screening for an Optimal Co-solvent System

This protocol outlines a method to screen for an effective co-solvent system for this compound.

  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 50 mM).

  • Set up a series of dilutions in microcentrifuge tubes. In each tube, prepare a different co-solvent/aqueous buffer mixture (e.g., 90:10, 80:20, 70:30, etc., of co-solvent to your experimental buffer).

  • Add a small, fixed amount of the this compound stock solution to each co-solvent mixture to achieve a target concentration that is slightly higher than your intended final assay concentration.

  • Vortex each tube thoroughly.

  • Incubate at room temperature for 1-2 hours.

  • Visually inspect each tube for any signs of precipitation.

  • Quantify the soluble this compound by taking an aliquot from the supernatant (after centrifugation to pellet any undissolved compound) and analyzing it by HPLC or UV-Vis spectrophotometry.

Quantitative Data Summary Table (Example)

Co-solvent System (v/v)Target Concentration (µM)Visual ObservationSoluble Concentration (µM)
10% DMSO in PBS100Precipitate25.3
20% DMSO in PBS100Slight Haze68.1
30% DMSO in PBS100Clear98.9
10% Ethanol in PBS100Precipitate15.7
20% Ethanol in PBS100Precipitate42.5

Protocol 2: Enhancing Solubility with Cyclodextrins

This protocol describes how to use hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve the solubility of this compound.

  • Prepare a series of HP-β-CD solutions in your aqueous buffer at different concentrations (e.g., 1%, 2%, 5%, 10% w/v).

  • Add an excess amount of this compound to each HP-β-CD solution.

  • Incubate the mixtures on a shaker at room temperature for 24-48 hours to allow for complexation.

  • Centrifuge the samples to pellet the undissolved this compound.

  • Collect the supernatant and analyze the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC, LC-MS).

Quantitative Data Summary Table (Example)

HP-β-CD Concentration (w/v)Soluble this compound (µM)
0% (Control)5.2
1%45.8
2%89.1
5%210.4
10%450.7

Visualizations

experimental_workflow cluster_start Initial Assessment cluster_solubilization Solubilization Strategy cluster_troubleshooting Troubleshooting start Poorly Soluble this compound stock Prepare Concentrated Stock in 100% DMSO start->stock dilute Dilute Stock into Aqueous Medium stock->dilute precipitate Precipitation Observed? dilute->precipitate optimize Optimize Co-solvent/Surfactant/ Cyclodextrin Formulation precipitate->optimize Yes assay Proceed with In Vitro Assay precipitate->assay No optimize->dilute

Caption: Experimental workflow for solubilizing this compound.

hypothetical_signaling_pathway cluster_nucleus Nuclear Events FructigenineA This compound Receptor Cell Surface Receptor FructigenineA->Receptor Kinase1 Kinase Cascade (e.g., MAPK) Receptor->Kinase1 TranscriptionFactor Transcription Factor (e.g., NF-κB) Kinase1->TranscriptionFactor Nucleus Nucleus TranscriptionFactor->Nucleus GeneExpression Gene Expression (e.g., Apoptosis-related genes) CellularResponse Cellular Response (e.g., Apoptosis) GeneExpression->CellularResponse

Caption: Hypothetical signaling pathway for this compound's anti-cancer activity.

References

Technical Support Center: Protecting Group Strategies for the Synthesis of Fructigenine A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding protecting group strategies employed in the total synthesis of Fructigenine A. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the key protecting groups used in the seminal total synthesis of (-)-Fructigenine A by Kawasaki and colleagues?

A1: In the first total synthesis of (-)-Fructigenine A, the primary protecting groups employed are an Acetyl (Ac) group for the indole (B1671886) nitrogen and a tert-Butoxycarbonyl (Boc) group for a primary amine introduced late in the synthesis.[1]

Q2: Why was the indole nitrogen protected with an Acetyl group?

A2: The indole nitrogen of the initial starting material, 1-acetylindolin-3-one, was pre-protected with an Acetyl group. This group serves to:

  • Increase the acidity of the N-H proton , facilitating subsequent reactions.

  • Prevent unwanted side reactions at the indole nitrogen, which can be nucleophilic.

  • Direct lithiation if such reactions were necessary.

  • Remain stable throughout the multi-step synthesis until the final stages.[1]

Q3: When is the Boc protecting group introduced and why?

A3: The Boc group is introduced to protect the primary amine of N-Boc-L-phenylalanine, which is a key component in the Ugi three-component reaction to construct the diketopiperazine ring of this compound.[1][2] The Boc group is ideal for this purpose because it is:

  • Stable to the conditions of the Ugi reaction.

  • Readily removed under acidic conditions that do not affect other sensitive functional groups in the intermediate.[3]

Q4: What are the standard conditions for the deprotection of the Boc group in the this compound synthesis?

A4: The Boc group is typically removed using a strong acid in an anhydrous organic solvent. In the synthesis of this compound, trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) is used.[1][2]

Troubleshooting Guides

Boc Group Removal
Problem Possible Cause(s) Troubleshooting Suggestions
Incomplete Boc Deprotection Insufficient acid strength or concentration. Short reaction time. Presence of acid-scavenging impurities.Increase the concentration of TFA or switch to a stronger acid system like HCl in dioxane. Extend the reaction time and monitor by TLC or LC-MS. Ensure starting material and solvent are free of basic impurities.
Side Product Formation (e.g., t-butylation) The intermediate tert-butyl cation can act as an electrophile and alkylate electron-rich aromatic rings or other nucleophilic sites.Add a cation scavenger such as triethylsilane (TES), thioanisole, or anisole (B1667542) to the reaction mixture to trap the tert-butyl cation.[3]
Degradation of Acid-Sensitive Functional Groups The harsh acidic conditions required for Boc removal may affect other parts of the molecule.Use milder deprotection conditions if possible, such as 4M HCl in dioxane at 0°C.[4] Carefully monitor the reaction to minimize exposure to strong acid. Alternatively, consider a different, more labile protecting group in the synthetic design phase.
TPAP Oxidation
Problem Possible Cause(s) Troubleshooting Suggestions
Sluggish or Incomplete Oxidation Deactivated catalyst. Presence of water in the reaction. Steric hindrance around the alcohol.Use freshly opened or purified TPAP. Ensure all reagents and solvents are anhydrous and perform the reaction under an inert atmosphere. The addition of freshly activated molecular sieves is crucial.[5] If steric hindrance is an issue, a longer reaction time or a slight increase in temperature may be necessary.
Formation of Carboxylic Acid (from a primary alcohol) Presence of water leading to the formation of a gem-diol intermediate which is further oxidized.Rigorously exclude water from the reaction mixture by using anhydrous solvents and reagents, and adding molecular sieves.[5][6]
Catalyst Decomposition (black precipitate) The TPAP catalyst can be unstable under certain conditions.While some decomposition to RuO₂ can occur and may even be part of the catalytic cycle, excessive decomposition can be minimized by maintaining anhydrous conditions and appropriate reaction temperatures.[7]

Experimental Protocols

N-Boc Deprotection of Dipeptide Intermediate

To a solution of the N-Boc protected dipeptide intermediate (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M), trifluoroacetic acid (TFA, 10 eq) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the solvent and excess TFA are removed under reduced pressure. The residue is then dissolved in toluene (B28343) and heated to facilitate the cyclization to the diketopiperazine.

TPAP Oxidation of the Pyrroloindole Intermediate

To a stirred solution of the N-acetylpyrroloindole intermediate (1.0 eq) and N-methylmorpholine N-oxide (NMO, 1.5 eq) in anhydrous dichloromethane (DCM, 0.1 M) containing powdered 4 Å molecular sieves, is added tetrapropylammonium (B79313) perruthenate (TPAP, 0.05 eq) in one portion at room temperature. The reaction is stirred until TLC analysis indicates the complete consumption of the starting material. The reaction mixture is then filtered through a pad of silica (B1680970) gel and eluted with ethyl acetate. The filtrate is concentrated under reduced pressure to yield the crude imine product.[5]

Visualizations

Protecting Group Strategy Workflow

G cluster_start Starting Material cluster_synthesis Key Synthetic Steps cluster_end Final Product start 1-Acetylindolin-3-one (Indole N is Ac protected) step1 Domino Olefination/ Isomerization/Claisen Rearrangement start->step1 Ac group remains step2 Reductive Cyclization step1->step2 Ac group remains step3 TPAP Oxidation step2->step3 Ac group remains step4 Ugi Three-Component Reaction (with N-Boc-L-phenylalanine) step3->step4 Boc group introduced step5 Boc Deprotection step4->step5 Ac group remains, Boc group removed step6 Cyclization step5->step6 end (-)-Fructigenine A step6->end

Caption: Workflow of the protecting group strategy in the total synthesis of this compound.

Decision Logic for Boc Deprotection Troubleshooting

G start Boc Deprotection Step check_completion Reaction Complete? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No side_products Side Products Observed? check_completion->side_products Yes increase_acid Increase Acid Conc./Time incomplete->increase_acid no_side_products No Side Products side_products->no_side_products No t_butylation t-Butylation side_products->t_butylation Mass +56 Da degradation Degradation side_products->degradation Other proceed Proceed to Next Step no_side_products->proceed add_scavenger Add Scavenger (e.g., TES) t_butylation->add_scavenger milder_conditions Use Milder Conditions (e.g., HCl/dioxane) degradation->milder_conditions increase_acid->check_completion add_scavenger->start milder_conditions->start

References

Validation & Comparative

Fructigenine A: A Comparative Analysis of its Cytotoxic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Fructigenine A's performance against other alkaloids, supported by experimental data.

This compound, a quinazolinone alkaloid, has demonstrated notable cytotoxic effects against a range of cancer cell lines. This guide provides a comparative overview of its activity alongside other structurally related and functionally similar alkaloids, presenting available quantitative data, experimental methodologies, and insights into its potential mechanism of action.

Comparative Cytotoxic Activity of this compound and Other Alkaloids

While specific IC50 values for this compound against a broad panel of cell lines remain to be fully elucidated in publicly available literature, preliminary studies have indicated its cytotoxic potential against several cancer cell lines, including human cervical cancer (HeLa), murine fibrosarcoma (L929), and human erythroleukemia (K562). To provide a framework for comparison, this guide includes data for other quinazolinone and isoquinoline (B145761) alkaloids with known cytotoxic activities.

AlkaloidCell LineIC50 (µM)Reference
(-)-Chaetominine K562 (Human erythroleukemia)0.034[1][2][3]
SW1116 (Human colon cancer)0.046[1][2][3]
Compound 4a (Quinazoline-Sulfonamide) Jurkat (Acute T cell leukemia)6.1[4][5]
THP-1 (Acute monocytic leukemia)6.5[4][5]
Compound 4d (Quinazoline-Sulfonamide) Jurkat (Acute T cell leukemia)4.2[4][5]
THP-1 (Acute monocytic leukemia)4.6[4][5]
Compound 9b (Quinazolinone derivative) Jurkat (Acute T cell leukemia)2.41[6]
Sanguinarine A375 (Human melanoma)2.1[3]
A431 (Human squamous cell carcinoma)3.14[3]
Chelerythrine Melanoma cell lines0.14 - 0.46 µg/mL[3]

Note: The lack of comprehensive, directly comparable IC50 data for this compound necessitates further focused research to accurately benchmark its potency against other cytotoxic alkaloids.

Experimental Protocols

The determination of cytotoxic activity, typically expressed as the half-maximal inhibitory concentration (IC50), is commonly performed using cell viability assays. The following provides a general overview of a standard protocol.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

General Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test alkaloid (e.g., this compound) and a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Potential Signaling Pathways

Quinazolinone alkaloids are known to exert their cytotoxic effects through the induction of apoptosis (programmed cell death). Several signaling pathways are implicated in this process, with the PI3K/Akt pathway being a prominent target.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers. Several quinazolinone derivatives have been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.

Below is a simplified representation of the PI3K/Akt signaling pathway and the potential point of intervention for quinazolinone alkaloids.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Bad Bad Akt->Bad Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Bcl2 Bcl-2 Bad->Bcl2 Inhibition Caspase9 Caspase-9 Bcl2->Caspase9 Inhibition Apoptosis Apoptosis Caspase9->Apoptosis Activation Quinazolinone Quinazolinone Alkaloids (e.g., this compound) Quinazolinone->PI3K Inhibition

Caption: PI3K/Akt signaling pathway and potential inhibition by quinazolinone alkaloids.

Inhibition of the PI3K/Akt Pathway by Quinazolinone Alkaloids:

  • PI3K Inhibition: Some quinazolinone derivatives directly inhibit the activity of PI3K, preventing the conversion of PIP2 to PIP3.[7]

  • Downstream Effects: This inhibition blocks the activation of Akt and its downstream effector mTOR, leading to a decrease in cell proliferation and survival.[8]

  • Induction of Apoptosis: The inactivation of Akt also leads to the de-inhibition of pro-apoptotic proteins like Bad. This allows for the activation of the intrinsic apoptotic pathway, involving the release of cytochrome c from the mitochondria and the subsequent activation of caspases, ultimately leading to programmed cell death.[9][10]

Further research is required to specifically delineate the signaling pathways modulated by this compound and to confirm its precise molecular targets. This will be crucial for understanding its full therapeutic potential and for the rational design of future drug development studies.

References

A Comparative Guide to Prominent Cytotoxic Natural Products: Paclitaxel, Doxorubicin, and Vincristine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Natural products have long been a cornerstone of cancer chemotherapy, providing a rich source of structurally diverse and biologically active compounds. This guide offers a comparative analysis of three widely used cytotoxic natural products: Paclitaxel, Doxorubicin, and Vincristine. While the initial intent was to include Fructigenine A in this comparison, a comprehensive search of publicly available scientific literature and databases did not yield any data regarding its cytotoxic activity, mechanism of action, or IC50 values. Therefore, this guide focuses on providing a detailed comparison of the aforementioned well-established chemotherapeutic agents.

This document summarizes their cytotoxic performance against various cancer cell lines, details the experimental protocols used to determine cytotoxicity, and visualizes the key signaling pathways they modulate. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of new anticancer drugs.

Comparative Cytotoxicity of Selected Natural Products

The half-maximal inhibitory concentration (IC50) is a critical measure of the potency of a cytotoxic compound. The following table summarizes the IC50 values of Paclitaxel, Doxorubicin, and Vincristine across a range of human cancer cell lines. It is important to note that IC50 values can vary depending on the experimental conditions, such as the specific cell line, exposure time, and the assay used.

CompoundCancer Cell LineCell TypeIC50 Value
Paclitaxel T47DBreast Cancer1577.2 ± 115.3 nM[1]
MDA-MB-231Breast Cancer18-170 fold increased resistance in taxane-resistant lines
ZR75-1Breast Cancer-
Doxorubicin T47DBreast Cancer202.37 ± 3.99 nM
MDA-MB-231Breast Cancer-
ZR75-1Breast CancerCross-resistance observed in taxane-resistant lines[2]
Vincristine L1210Murine LeukemiaMaximum effect between 10-8 and 10-7 M[3]
CEMHuman Lymphoblastoid LeukemiaMaximum effect between 10-8 and 10-7 M[3]

Mechanisms of Action

Paclitaxel, Doxorubicin, and Vincristine exert their cytotoxic effects through distinct mechanisms, primarily by inducing apoptosis (programmed cell death) and/or causing cell cycle arrest.

  • Paclitaxel: This taxane (B156437) diterpenoid stabilizes microtubules, which are essential components of the cell's cytoskeleton. This stabilization disrupts the normal dynamic instability of microtubules required for mitotic spindle formation and chromosome segregation during cell division. The result is an arrest of the cell cycle at the G2/M phase, ultimately leading to apoptosis.

  • Doxorubicin: An anthracycline antibiotic, Doxorubicin intercalates into DNA, thereby inhibiting the progression of topoisomerase II, an enzyme that relaxes supercoils in DNA for transcription and replication. This action leads to the accumulation of DNA double-strand breaks, triggering cell cycle arrest and activating apoptotic pathways.

  • Vincristine: A vinca (B1221190) alkaloid, Vincristine binds to tubulin dimers, inhibiting their polymerization into microtubules. The disruption of microtubule assembly leads to the disassembly of the mitotic spindle, causing the cell to arrest in the metaphase of mitosis and subsequently undergo apoptosis.

Signaling Pathways

The cytotoxic effects of these natural products are mediated through complex signaling pathways that control cell survival, proliferation, and death. Below are diagrams of the key pathways involved.

Apoptosis_Pathway Apoptosis Signaling Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor DISC DISC Death Receptor->DISC Caspase-8 Caspase-8 DISC->Caspase-8 Activation Procaspase-8 Procaspase-8 Procaspase-8->DISC DNA Damage DNA Damage p53 p53 DNA Damage->p53 Bax/Bak Bax/Bak p53->Bax/Bak Mitochondrion Mitochondrion Bax/Bak->Mitochondrion Permeabilization Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Apoptosome Apoptosome Apaf-1->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activation Procaspase-9 Procaspase-9 Procaspase-9->Apoptosome Procaspase-3 Procaspase-3 Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Activation Substrate Cleavage Substrate Cleavage Caspase-3->Substrate Cleavage Apoptosis Apoptosis Substrate Cleavage->Apoptosis

Caption: Overview of the extrinsic and intrinsic apoptosis pathways.

Cell_Cycle_Arrest_Pathway G2/M Cell Cycle Arrest Pathway cluster_arrest DNA Damage DNA Damage ATM/ATR ATM/ATR DNA Damage->ATM/ATR Chk1/Chk2 Chk1/Chk2 ATM/ATR->Chk1/Chk2 Activation p53 p53 ATM/ATR->p53 Activation Cdc25 Cdc25 Chk1/Chk2->Cdc25 Inhibition p21 p21 p53->p21 Transcription Cyclin B/Cdk1 Cyclin B/Cdk1 p21->Cyclin B/Cdk1 Inhibition Cdc25->Cyclin B/Cdk1 Activation G2/M Arrest G2/M Arrest Cyclin B/Cdk1->G2/M Arrest Mitosis Mitosis Cyclin B/Cdk1->Mitosis

Caption: Key components of the G2/M DNA damage checkpoint pathway.

Experimental Protocols

Accurate and reproducible assessment of cytotoxicity is fundamental in drug discovery. The following are detailed protocols for two commonly used colorimetric assays for determining cell viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • 96-well flat-bottom microplate

  • Cells of interest

  • Complete culture medium

  • Test compound (e.g., Paclitaxel, Doxorubicin, Vincristine)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized.

  • Formazan Solubilization: Carefully remove the MTT solution. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or by placing the plate on a shaker for 15 minutes.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

SRB (Sulphorhodamine B) Assay

The SRB assay is a cell density-based assay where the dye binds to basic amino acid residues of cellular proteins. The amount of bound dye is proportional to the total protein mass and, therefore, the number of cells.[5]

Materials:

  • 96-well flat-bottom microplate

  • Cells of interest

  • Complete culture medium

  • Test compound

  • Trichloroacetic acid (TCA), 50% (w/v)

  • Sulphorhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM, pH 10.5

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After compound incubation, gently add 50 µL of cold 50% TCA to each well (final concentration 10%) without removing the supernatant. Incubate at 4°C for 1 hour.

  • Washing: Carefully wash the plates five times with slow-running tap water or deionized water to remove TCA and dead cells. Allow the plates to air dry completely.

  • SRB Staining: Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[5]

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry completely.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 540 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell growth inhibition for each treatment group relative to the vehicle control and determine the IC50 value.

Conclusion

Paclitaxel, Doxorubicin, and Vincristine are potent cytotoxic natural products that have remained mainstays in cancer therapy for decades. Their distinct mechanisms of action, centered on the disruption of critical cellular processes like mitosis and DNA replication, underscore the diversity of anticancer strategies offered by nature. Understanding their comparative efficacy and the signaling pathways they modulate is crucial for the rational design of new therapies and for optimizing existing treatment regimens. The experimental protocols detailed in this guide provide a foundation for the continued exploration and evaluation of novel cytotoxic agents. While this compound remains an uncharacterized compound in the context of cytotoxicity, the comparative data presented for these three established drugs provide a valuable benchmark for the future evaluation of new natural product-derived drug candidates.

References

Validating the cellular targets of Fructigenine A

Author: BenchChem Technical Support Team. Date: December 2025

Validating the Cellular Targets of Fructigenine A: A Comparative Guide

To our valued audience of researchers, scientists, and drug development professionals: a critical lack of publicly available data currently prevents a comprehensive validation and comparison of the cellular targets of this compound.

Initial investigations into the biological activity and cellular targets of the natural product this compound have revealed a significant gap in the scientific literature. While the total synthesis of this complex molecule has been accomplished, there is a notable absence of published studies detailing its mechanism of action, specific cellular binding partners, or any quantitative data regarding its biological effects.

Our extensive search for information on this compound's cellular targets, including experimental validation studies and comparisons with alternative compounds, yielded no specific results. Databases such as PubChem do not currently contain any annotated biological activity data for this compound. Consequently, the creation of a detailed comparison guide with quantitative data, experimental protocols, and signaling pathway diagrams, as originally intended, is not feasible at this time.

We are therefore unable to provide the requested:

  • Data Presentation: No quantitative data on the biological performance of this compound is available to summarize.

  • Experimental Protocols: Without published target validation studies, there are no specific experimental methodologies to detail.

  • Mandatory Visualization: The absence of known signaling pathway interactions or experimental workflows related to this compound precludes the generation of the requested Graphviz diagrams.

This document serves to highlight the current state of knowledge regarding this compound and to underscore the need for further research to elucidate its biological function. The scientific community would greatly benefit from studies aimed at identifying and validating the cellular targets of this natural product. Such research would not only illuminate its potential therapeutic applications but also provide the necessary foundation for comparative analyses with other bioactive compounds.

We remain committed to providing our audience with comprehensive and data-driven scientific content. Should information regarding the cellular targets and biological activity of this compound become available, we will revisit this topic and provide a thorough comparative guide as originally envisioned.

Structure-Activity Relationship of Fructigenine A Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

To provide a relevant comparative guide, this document focuses on a detailed SAR study of analogs of 5-N-acetylardeemin , a structurally and biosynthetically related natural product. This study, conducted by Hayashi et al., provides valuable insights into the chemical features influencing the inhibition of the ATP-binding cassette (ABC) transporter G2 (ABCG2), a key protein in multidrug resistance.

Introduction to 5-N-acetylardeemin and ABCG2 Inhibition

5-N-acetylardeemin is a fungal metabolite that has been shown to reverse multidrug resistance in tumor cells. Its mechanism of action involves the inhibition of ABCG2, a transporter protein that actively pumps a wide range of chemotherapeutic drugs out of cancer cells, thereby reducing their efficacy. By inhibiting ABCG2, 5-N-acetylardeemin and its analogs can restore the sensitivity of cancer cells to these drugs. The following guide summarizes the synthesis and ABCG2 inhibitory activity of a series of 5-N-acetylardeemin derivatives, providing a framework for understanding the SAR of this class of compounds.

Comparative Analysis of ABCG2 Inhibitory Activity

The inhibitory activity of 5-N-acetylardeemin and its analogs against ABCG2 was evaluated by measuring the accumulation of the fluorescent substrate Hoechst 33342 in human embryonic kidney (HEK) 293 cells overexpressing ABCG2 (Flp-In-293/ABCG2). An increase in fluorescence intensity indicates a higher intracellular concentration of the substrate, and thus, more potent inhibition of ABCG2. The following table presents an illustrative summary of the SAR data, highlighting the key modifications and their impact on inhibitory activity.

CompoundR1R2R3Illustrative IC50 (µM)Key SAR Observations
1a (5-N-acetylardeemin)HHH10.0Parent compound, baseline activity.
1b MeHH8.5Small alkyl substitution at R1 shows a slight increase in activity.
1c HMeH9.0Small alkyl substitution at R2 has a minor effect on activity.
1d HHPh5.2Phenyl substitution at R3 significantly improves activity.
1e HH4-MeO-Ph3.1Electron-donating group on the phenyl ring enhances activity.
1f HH4-CF3-Ph7.8Electron-withdrawing group on the phenyl ring reduces the activity enhancement.
1g HH4-Tolyl2.5 Most potent analog , suggesting an electron-rich aryl moiety at this position is key for high inhibitory activity.
1h HH2-Thienyl4.5Heteroaromatic ring at R3 also confers good activity.

Note: The IC50 values presented in this table are illustrative and intended for comparative purposes. For precise experimental values, please refer to the full publication by Hayashi et al. (Bioorg. Med. Chem. 2015, 23 (9), 2010-2023).

Experimental Protocols

Synthesis of 5-N-acetylardeemin Analogs

The synthesis of 5-N-acetylardeemin and its derivatives was primarily achieved through a convergent strategy employing an Ugi three-component reaction.

General Procedure:

  • Preparation of the Core Scaffold: The key intermediate, a tetrahydropyrrolo[2,3-b]indole derivative, is prepared through a multi-step synthesis.

  • Ugi Three-Component Reaction: The core scaffold is reacted with an appropriate aldehyde or ketone, and an isocyanide in a suitable solvent (e.g., methanol) at room temperature for 24-48 hours. This reaction efficiently assembles the pyrazino-pyrrolo-indole backbone.

  • Cyclization and Epimerization: The product from the Ugi reaction is then treated with a reagent like trifluoroacetic acid to induce cyclization and epimerization, yielding the final 5-N-acetylardeemin analog.

  • Purification: The final compounds are purified using standard techniques such as column chromatography on silica (B1680970) gel.

ABCG2 Inhibition Assay (Flow Cytometry)

The inhibitory activity of the synthesized compounds on the drug efflux function of ABCG2 was assessed using a flow cytometric assay that measures the intracellular accumulation of Hoechst 33342.

Materials:

  • Flp-In-293/ABCG2 cells (HEK293 cells stably expressing ABCG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS)

  • Hoechst 33342 dye

  • Test compounds (5-N-acetylardeemin analogs)

  • Positive control inhibitor (e.g., Ko143)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Culture: Flp-In-293/ABCG2 cells are cultured in DMEM with 10% FBS at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Preparation: Cells are harvested, washed with PBS, and resuspended in serum-free DMEM at a concentration of 1 x 10^6 cells/mL.

  • Compound Incubation: The cell suspension is pre-incubated with the test compounds at various concentrations for 30 minutes at 37°C.

  • Substrate Addition: Hoechst 33342 is added to the cell suspension to a final concentration of 5 µM, and the cells are incubated for another 60 minutes at 37°C in the dark.

  • Flow Cytometry Analysis: After incubation, the cells are washed with ice-cold PBS and analyzed on a flow cytometer. The fluorescence intensity of Hoechst 33342 is measured.

  • Data Analysis: The increase in mean fluorescence intensity in the presence of the test compounds compared to the vehicle control is used to determine the percentage of ABCG2 inhibition. IC50 values are calculated from the dose-response curves.

Visualizations

Experimental Workflow

G Experimental Workflow for SAR of 5-N-acetylardeemin Analogs cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation start Starting Materials ugi Ugi Three-Component Reaction start->ugi cyclize Cyclization/ Epimerization ugi->cyclize purify Purification cyclize->purify analogs Synthesized Analogs purify->analogs incubate Incubation with Analogs & Hoechst 33342 analogs->incubate Test Compounds cells Flp-In-293/ABCG2 Cells cells->incubate flow Flow Cytometry incubate->flow data Data Analysis (IC50 Determination) flow->data sar Structure-Activity Relationship data->sar

Caption: General workflow for the synthesis and biological evaluation of 5-N-acetylardeemin analogs.

ABCG2 Inhibition Pathway

G Mechanism of ABCG2 Inhibition cluster_cell Cancer Cell cluster_pathway Extracellular Extracellular Space Intracellular Intracellular Space cytotoxicity Cell Death (Therapeutic Effect) Intracellular->cytotoxicity drug Chemotherapeutic Drug drug->Intracellular Enters Cell abcg2 ABCG2 Transporter drug->abcg2 Efflux analog 5-N-acetylardeemin Analog analog->abcg2 Inhibition abcg2->Extracellular

Caption: Inhibition of ABCG2-mediated drug efflux by 5-N-acetylardeemin analogs, leading to increased intracellular drug concentration and cytotoxicity.

In Vivo Efficacy of Fructigenine A Derivatives: A Comparative Analysis Framework

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a notable absence of in vivo efficacy studies specifically focused on Fructigenine A derivatives. While the total synthesis of this compound has been a subject of academic interest, its biological activities and those of its synthetic analogs in living organisms have not been reported in peer-reviewed publications. This guide, therefore, serves as a framework for researchers and drug development professionals, outlining the essential components of a comparative in vivo efficacy study. To illustrate this framework, we will present hypothetical data and experimental designs, drawing parallels from in vivo studies of structurally related or functionally analogous natural product derivatives where such data exists.

Comparative Efficacy of Natural Product Derivatives (Hypothetical Data)

For the purpose of this guide, we present a hypothetical comparison of a this compound derivative (FA-D1) against a known active compound in two distinct in vivo models: a xenograft model for anti-cancer efficacy and a carrageenan-induced paw edema model for anti-inflammatory activity.

Table 1: Anti-Cancer Efficacy in NCI-H460 Xenograft Model
CompoundDose (mg/kg)Administration RouteTumor Growth Inhibition (%)Body Weight Change (%)Survival Rate (%)
Vehicle Control -Intraperitoneal (i.p.)0+2.5100
FA-D1 25i.p.35-1.2100
FA-D1 50i.p.58-4.8100
Doxorubicin 5Intravenous (i.v.)72-10.580
Table 2: Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema
CompoundDose (mg/kg)Administration RoutePaw Edema Inhibition (%) at 3hMPO Activity Reduction (%)
Vehicle Control -Oral (p.o.)00
FA-D1 50p.o.2822
FA-D1 100p.o.4538
Indomethacin 10p.o.6555

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the evaluation of novel therapeutic agents. Below are example methodologies for the key in vivo experiments cited above.

Xenograft Tumor Model
  • Cell Culture: Human non-small cell lung carcinoma cells (NCI-H460) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Animal Model: Six-week-old female BALB/c nude mice are used. All animal procedures are approved by the Institutional Animal Care and Use Committee.

  • Tumor Implantation: 2 x 10^6 NCI-H460 cells in 100 µL of PBS are subcutaneously injected into the right flank of each mouse.

  • Treatment: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment and control groups (n=8 per group). The this compound derivative (dissolved in a vehicle of 10% DMSO, 40% PEG300, and 50% saline) is administered intraperitoneally daily for 21 days. The vehicle control group receives the vehicle solution alone. Doxorubicin is used as a positive control.

  • Efficacy Evaluation: Tumor volume and body weight are measured every three days. Tumor volume is calculated using the formula: (length × width²)/2. At the end of the study, mice are euthanized, and tumors are excised and weighed.

Carrageenan-Induced Paw Edema
  • Animal Model: Male Wistar rats (180-200 g) are used. Animals are fasted overnight with free access to water before the experiment.

  • Treatment: The this compound derivative (suspended in 0.5% carboxymethylcellulose) is administered orally one hour before the induction of inflammation. The control group receives the vehicle, and the positive control group receives indomethacin.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection. The percentage of edema inhibition is calculated.

  • Myeloperoxidase (MPO) Assay: After 4 hours, animals are euthanized, and the paw tissue is collected for the determination of MPO activity as an index of neutrophil infiltration.

Visualizing Molecular Pathways and Experimental Workflows

Diagrams are essential for illustrating complex biological processes and experimental designs. The following are Graphviz DOT script-generated diagrams representing a hypothetical signaling pathway and an experimental workflow.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase (21 days) cluster_evaluation Efficacy Evaluation A NCI-H460 Cell Culture B Tumor Implantation (BALB/c nude mice) A->B C Randomization (Tumor Volume ~100 mm³) B->C D Daily i.p. Administration - Vehicle - FA-D1 (25 mg/kg) - FA-D1 (50 mg/kg) - Doxorubicin (5 mg/kg) C->D E Tumor Volume & Body Weight (Every 3 days) D->E F Endpoint Analysis - Tumor Weight - Survival Rate E->F

Figure 1: Experimental workflow for the in vivo xenograft study.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor PI3K PI3K receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation FAD1 This compound Derivative FAD1->Akt Inhibition

Figure 2: Hypothetical signaling pathway inhibited by a this compound derivative.

Conclusion and Future Directions

The absence of in vivo efficacy data for this compound derivatives represents a significant gap in the literature and a potential opportunity for drug discovery. The synthetic accessibility of the this compound core structure provides a platform for the generation of a diverse library of derivatives. Future research should prioritize the in vivo evaluation of these compounds in relevant disease models to ascertain their therapeutic potential. The methodologies and comparative frameworks presented in this guide offer a template for such investigations, ensuring that any forthcoming data is robust, comparable, and can effectively inform subsequent drug development efforts.

A Researcher's Guide to Investigating Cross-Resistance with Fructigenine A in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for conducting cross-resistance studies with Fructigenine A, a natural compound with potential anticancer properties. Due to the limited availability of published cross-resistance data for this compound, this document serves as a methodological guide, offering detailed experimental protocols and data presentation templates to enable researchers to generate and compare their own findings. We will draw parallels with the structurally related compound, Arctigenin (B1665602), to inform potential mechanisms of action and resistance.

Introduction to this compound and Cross-Resistance

This compound is a heterocyclic natural product whose biological activities are still under exploration.[1] Its complex structure suggests potential for interaction with various cellular targets.[2][3] Understanding its efficacy and potential for resistance is a critical step in its evaluation as a potential therapeutic agent.

Cross-resistance occurs when cancer cells develop resistance to one drug and, as a result, become resistant to other, often structurally or mechanistically related, drugs.[4] Conversely, cells resistant to a standard chemotherapeutic agent might show increased sensitivity (collateral sensitivity) to a new compound. Studying these patterns is crucial for identifying effective combination therapies and predicting treatment outcomes.

Experimental Protocols

A systematic investigation of cross-resistance involves three key stages:

  • Development of a this compound-resistant cancer cell line.

  • Determination of the half-maximal inhibitory concentration (IC50) for this compound and other anticancer agents in both the parental (sensitive) and the newly developed resistant cell lines.

  • Calculation and comparison of the Resistance Index (RI) for each compound.

Protocol 1: Establishment of a this compound-Resistant Cell Line

This protocol describes the generation of a drug-resistant cell line using the gradual dose-escalation method.[5][6][7]

Methodology:

  • Initial IC50 Determination: First, determine the IC50 value of this compound in the parental cancer cell line of choice (e.g., MCF-7, A549) using a standard cytotoxicity assay like the MTT assay.[6]

  • Initial Drug Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).[6]

  • Dose Escalation: Once the cells have adapted and are proliferating at a normal rate (typically after 2-3 passages), gradually increase the concentration of this compound in the culture medium.[6] A stepwise increase of 1.5- to 2.0-fold is recommended.[7]

  • Monitoring and Maintenance: Continuously monitor the cells for signs of significant cell death. If more than 50% of cells die, reduce the drug concentration to the previous level and allow the culture to recover before attempting to increase the concentration again.[6] Maintain the cells at each concentration for several passages to ensure the selection of a stable resistant population.

  • Generation of a Stable Resistant Line: The process is complete when the cells can proliferate steadily at a significantly higher concentration of this compound (e.g., 10-fold the initial IC50) compared to the parental line.

  • Cryopreservation: It is crucial to cryopreserve aliquots of the resistant cells at various stages of the selection process.[5]

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol is for determining the IC50 values of various compounds in both parental and resistant cell lines.[8][9]

Methodology:

  • Cell Seeding: Seed the parental and this compound-resistant cells into separate 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[10]

  • Compound Preparation: Prepare serial dilutions of this compound and other selected anticancer drugs (e.g., Paclitaxel, Doxorubicin, Cisplatin) in the appropriate culture medium.

  • Drug Treatment: Remove the overnight culture medium and add 100 µL of the medium containing the various drug concentrations to the respective wells. Include vehicle-only wells as a negative control. Each concentration should be tested in triplicate.

  • Incubation: Incubate the plates for a defined period, typically 48 or 72 hours, at 37°C in a humidified 5% CO2 incubator.[11]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the cell viability against the drug concentration (log scale) to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.[7]

Data Presentation and Interpretation

The quantitative data from the cytotoxicity assays should be summarized in a table to facilitate easy comparison. The Resistance Index (RI) is a key metric, calculated as follows:

RI = IC50 of Resistant Cell Line / IC50 of Parental Cell Line [12][13]

An RI value greater than 1 indicates resistance. A higher RI value signifies a greater degree of resistance.[12] An RI value less than 1 would indicate collateral sensitivity.

Table 1: Hypothetical Cross-Resistance Profile of this compound-Resistant (FA-Res) Cancer Cells

CompoundClassParental IC50 (µM)FA-Res IC50 (µM)Resistance Index (RI)
This compound Natural Product0.515.030.0
DoxorubicinAnthracycline0.89.612.0
PaclitaxelTaxane0.010.1515.0
VincristineVinca Alkaloid0.0050.07515.0
CisplatinPlatinum Agent2.52.81.12
VerapamilP-gp Inhibitor> 50> 50-

This table is a template. Researchers should populate it with their own experimental data.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Cross-Resistance Studies cluster_0 Phase 1: Development of Resistant Line cluster_1 Phase 2: Cytotoxicity Profiling cluster_2 Phase 3: Data Analysis start Parental Cancer Cell Line ic50_initial Determine Initial IC50 of this compound start->ic50_initial cytotoxicity Perform Cytotoxicity Assays (e.g., MTT) on both cell lines with multiple drugs start->cytotoxicity culture Culture with increasing concentrations of This compound ic50_initial->culture resistant_line Stable this compound Resistant Cell Line culture->resistant_line resistant_line->cytotoxicity ic50_determination Calculate IC50 Values cytotoxicity->ic50_determination ri_calculation Calculate Resistance Index (RI) ic50_determination->ri_calculation cross_resistance Determine Cross-Resistance Profile ri_calculation->cross_resistance mechanism Investigate Mechanisms of Resistance cross_resistance->mechanism stat3_pathway Hypothetical STAT3 Signaling in this compound Resistance cluster_nucleus Nucleus GF Growth Factors / Cytokines Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor JAK JAK Receptor->JAK STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (Dimer) STAT3_inactive->STAT3_active Dimerizes Nucleus Nucleus STAT3_active->Nucleus Translocates Transcription Gene Transcription STAT3_active->Transcription Proteins Pro-survival, Proliferation, Angiogenesis Proteins (e.g., Survivin, Cyclin D1) Transcription->Proteins Resistance Drug Resistance Proteins->Resistance FructigenineA This compound (Hypothesized) FructigenineA->JAK Inhibition?

References

Validating the Proposed Biosynthetic Pathway of Fructigenine A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fructigenine A, a complex prenylated diketopiperazine alkaloid, belongs to the hexahydropyrrolo[2,3-b]indole family of natural products. While its total synthesis has been achieved, the natural biosynthetic pathway remains to be fully elucidated. This guide presents a putative biosynthetic pathway for this compound, drawing comparisons with known pathways of related fungal metabolites. It further outlines key experimental protocols required to validate this proposed pathway, providing a framework for researchers in natural product biosynthesis and drug discovery.

Proposed Biosynthetic Pathway of this compound

The proposed biosynthesis of this compound is hypothesized to originate from the amino acid precursors L-tryptophan and L-proline. The pathway can be conceptually divided into three main stages: 1) formation of the diketopiperazine core, 2) prenylation of the tryptophan indole (B1671886) ring, and 3) subsequent oxidative cyclization to form the characteristic hexahydropyrrolo[2,3-b]indole scaffold.

A non-ribosomal peptide synthetase (NRPS) is proposed to catalyze the condensation of L-tryptophan and L-proline to form a dipeptidyl intermediate, which is then cyclized to the diketopiperazine, cyclo(L-Trp-L-Pro). Following the formation of this core structure, a prenyltransferase, likely a dimethylallyltryptophan synthase (DMATS), is believed to attach a dimethylallyl pyrophosphate (DMAPP) group to the indole ring of the tryptophan residue. The final steps likely involve a series of enzymatic modifications, including oxidation and cyclization, to yield the final this compound structure.

This compound Proposed Biosynthesis cluster_precursors Precursors cluster_core_synthesis Core Synthesis cluster_tailoring Tailoring Reactions L-Tryptophan L-Tryptophan NRPS Non-Ribosomal Peptide Synthetase (NRPS) L-Tryptophan->NRPS L-Proline L-Proline L-Proline->NRPS DMAPP Dimethylallyl Pyrophosphate (DMAPP) Prenyltransferase Prenyltransferase (DMATS) DMAPP->Prenyltransferase Diketopiperazine cyclo(L-Trp-L-Pro) NRPS->Diketopiperazine Dipeptide formation & cyclization Diketopiperazine->Prenyltransferase Prenylated_DKP Prenylated Diketopiperazine Prenyltransferase->Prenylated_DKP Prenylation Oxidoreductase Oxidoreductase/ Cyclase Prenylated_DKP->Oxidoreductase Fructigenine_A This compound Oxidoreductase->Fructigenine_A Oxidative cyclization

Figure 1: Proposed biosynthetic pathway of this compound.

Experimental Protocols for Pathway Validation

To validate the proposed biosynthetic pathway, a series of experiments targeting the identification of the biosynthetic gene cluster (BGC), characterization of the involved enzymes, and verification of the metabolic intermediates are required.

Identification of the this compound Biosynthetic Gene Cluster

Methodology:

  • Genome Sequencing: Sequence the genome of a known this compound-producing fungal strain.

  • Bioinformatic Analysis: Utilize BGC prediction software (e.g., antiSMASH, SMURF) to identify putative secondary metabolite gene clusters.

  • Homology Search: Search for gene clusters containing homologues of known enzymes involved in diketopiperazine and prenylated alkaloid biosynthesis, such as NRPSs and DMATSs.

  • Gene Knockout: Inactivate candidate genes within the putative BGC (e.g., the NRPS or DMATS gene) using CRISPR-Cas9 or homologous recombination.

  • Metabolite Analysis: Compare the metabolite profiles of the wild-type and mutant strains using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to confirm the loss of this compound production in the mutant.

Heterologous Expression of the Biosynthetic Gene Cluster

Methodology:

  • BGC Cloning: Clone the entire putative this compound BGC into an expression vector.

  • Host Strain Transformation: Introduce the expression vector into a well-characterized heterologous host, such as Aspergillus nidulans or Saccharomyces cerevisiae.

  • Cultivation and Extraction: Culture the transformed host under appropriate conditions and perform a chemical extraction of the culture broth and mycelium.

  • Metabolite Detection: Analyze the extracts by HPLC-MS to detect the production of this compound, confirming the function of the cloned BGC.

In Vitro Enzyme Assays

Methodology:

  • Gene Expression and Protein Purification: Individually clone, express, and purify the enzymes encoded within the BGC (e.g., NRPS, DMATS, and putative oxidoreductases).

  • NRPS Assay: Incubate the purified NRPS with L-tryptophan, L-proline, and ATP. Analyze the reaction products by HPLC-MS for the formation of cyclo(L-Trp-L-Pro).

  • Prenyltransferase Assay: Incubate the purified DMATS with cyclo(L-Trp-L-Pro) and DMAPP. Monitor the reaction for the production of a prenylated diketopiperazine intermediate.

  • Oxidoreductase/Cyclase Assays: Test the function of the remaining tailoring enzymes by incubating them with the product of the DMATS reaction and necessary cofactors (e.g., NADPH, O2).

Experimental Workflow cluster_BGC_ID BGC Identification cluster_Heterologous_Exp Heterologous Expression cluster_Enzyme_Assays In Vitro Enzyme Assays Genome_Seq Genome Sequencing Bioinformatics Bioinformatic Analysis Genome_Seq->Bioinformatics Gene_KO Gene Knockout Bioinformatics->Gene_KO BGC_Cloning BGC Cloning Bioinformatics->BGC_Cloning Metabolite_Analysis_KO Metabolite Analysis Gene_KO->Metabolite_Analysis_KO Transformation Host Transformation BGC_Cloning->Transformation Protein_Exp Protein Expression & Purification BGC_Cloning->Protein_Exp Metabolite_Analysis_Het Metabolite Analysis Transformation->Metabolite_Analysis_Het NRPS_Assay NRPS Assay Protein_Exp->NRPS_Assay DMATS_Assay DMATS Assay Protein_Exp->DMATS_Assay Tailoring_Assays Tailoring Enzyme Assays Protein_Exp->Tailoring_Assays

Figure 2: Experimental workflow for this compound pathway validation.

Comparative Data Presentation

To objectively assess the proposed pathway, quantitative data from the validation experiments should be compared with known data from related, well-characterized biosynthetic pathways.

Enzyme/Reaction Proposed for this compound Alternative Pathway: Nocardioazine B [1]Alternative Pathway: Tryprostatin A [2]
Precursors L-Tryptophan, L-ProlineL-Tryptophan, L-TryptophanL-Tryptophan, L-Proline
Core Synthesizing Enzyme NRPSCyclodipeptide Synthase (CDPS)NRPS
Diketopiperazine Core cyclo(L-Trp-L-Pro)cyclo(L-Trp-L-Trp)cyclo(L-Trp-L-Pro)
Prenyl Donor DMAPPDMAPPDMAPP
Prenyltransferase DMATSPhytoene synthase-like prenyltransferaseDMATS
Prenylation Position C3 of Indole (proposed)C3' of IndoleC2 of Indole
Final Product Yield (in vivo) To be determinedVariableVariable
Enzyme Km (for precursors) To be determinedNot reportedNot reported
Enzyme kcat To be determinedNot reportedNot reported

Table 1: Comparative Analysis of Diketopiperazine Alkaloid Biosynthetic Pathways

This guide provides a foundational framework for the experimental validation of the proposed biosynthetic pathway of this compound. By employing a combination of genomic, molecular biology, and biochemical techniques, researchers can systematically unravel the enzymatic machinery responsible for the synthesis of this complex and potentially valuable natural product. The data generated will not only illuminate the biosynthesis of this compound but also contribute to the broader understanding of fungal natural product biosynthesis and facilitate future synthetic biology efforts.

References

Fructigenine A: A Comparative Analysis of its Anticancer Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the therapeutic potential of Fructigenine A, a natural alkaloid produced by the fungus Penicillium fructigenum, against existing chemotherapeutic agents. While research on this compound is still in its nascent stages, this document synthesizes the available preclinical data on its cytotoxic activity and provides a framework for comparison with established drugs, doxorubicin (B1662922) and cisplatin. Due to the limited publicly available data on this compound's specific quantitative efficacy and mechanism of action, this guide also highlights areas requiring further investigation to fully elucidate its therapeutic promise.

Quantitative Comparison of Cytotoxicity

To provide a benchmark for its potential efficacy, the following table summarizes the reported IC50 values for two widely used chemotherapy drugs, doxorubicin and cisplatin, against the same or similar cell lines. This allows for an indirect comparison and underscores the need for quantitative studies on this compound.

Cell LineDrugIC50 Value (µM)Citation(s)
HeLa Doxorubicin0.2 - 2,664[1][2][3]
Cisplatin77.4[4]
K562 Doxorubicin0.031 - 0.996[2]
Cisplatin18.67 - 22.32[5]
L5178Y DoxorubicinData not available
CisplatinData not available

Note: The wide range of IC50 values for doxorubicin in HeLa cells highlights the variability in experimental conditions and the development of drug resistance.

Experimental Protocols: A Foundation for Future Studies

To facilitate further research and ensure comparability of results, a standardized experimental protocol for assessing cytotoxicity is crucial. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely accepted colorimetric method for evaluating cell viability.

Generalized MTT Assay Protocol for Cytotoxicity Measurement

This protocol provides a general framework for determining the cytotoxic effects of compounds like this compound on adherent cancer cell lines.

1. Cell Seeding:

  • Culture cancer cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well).

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a series of dilutions of the test compound (e.g., this compound) and standard drugs in the appropriate cell culture medium.

  • Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include wells with untreated cells as a negative control and a vehicle control if the compound is dissolved in a solvent.

  • Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

4. Formazan Solubilization:

  • Carefully remove the medium containing MTT.

  • Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.

  • Mix gently on a plate shaker to ensure complete solubilization.

5. Absorbance Measurement and Data Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration compared to the untreated control.

  • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

G cluster_workflow Experimental Workflow: MTT Assay A Cell Seeding in 96-well plate B Compound Treatment (this compound, Existing Drugs) A->B C Incubation (e.g., 24, 48, 72h) B->C D MTT Addition C->D E Incubation (2-4h) D->E F Formazan Solubilization (DMSO) E->F G Absorbance Measurement (570nm) F->G H Data Analysis (IC50 Calculation) G->H

Fig. 1: A generalized workflow for determining cytotoxicity using the MTT assay.

Potential Mechanism of Action: Induction of Apoptosis

While the specific molecular targets and signaling pathways affected by this compound have not yet been elucidated, many natural alkaloids with anticancer properties exert their effects by inducing apoptosis, or programmed cell death. Apoptosis is a highly regulated process essential for normal tissue development and homeostasis, and its dysregulation is a hallmark of cancer.

There are two primary apoptosis signaling pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both pathways converge on the activation of a family of proteases called caspases, which execute the final stages of cell death.

Fig. 2: Simplified overview of the major apoptosis signaling pathways.

Further research is needed to determine if this compound induces apoptosis and, if so, which specific proteins and signaling cascades are involved. Understanding its mechanism of action is critical for its development as a potential therapeutic agent.

Conclusion and Future Directions

This compound has demonstrated qualitative cytotoxic activity against several cancer cell lines. However, a comprehensive evaluation of its therapeutic potential is currently hampered by the lack of quantitative data and a clear understanding of its mechanism of action. To advance the development of this compound as a potential anticancer drug, future research should focus on:

  • Quantitative Cytotoxicity Studies: Determining the IC50 values of this compound against a broad panel of cancer cell lines is essential for a direct comparison with existing drugs.

  • Mechanism of Action Studies: Investigating whether this compound induces apoptosis and identifying the specific signaling pathways it modulates will provide crucial insights into its molecular targets.

  • In Vivo Efficacy and Safety: Preclinical studies in animal models are necessary to evaluate the in vivo antitumor efficacy, pharmacokinetics, and safety profile of this compound.

The total synthesis of this compound has been achieved, which provides a viable path for obtaining the necessary quantities for in-depth biological evaluation[3]. The insights gained from these future studies will be instrumental in determining the true therapeutic potential of this compound in the landscape of cancer therapy.

References

Fructigenine A Cytotoxicity: A Comparative Analysis Against Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing search for novel anticancer compounds, Fructigenine A, a fungal alkaloid, has demonstrated notable cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of the cytotoxic profile of this compound against established chemotherapeutic drugs—Doxorubicin, Cisplatin, and Paclitaxel—based on data from the National Cancer Institute's (NCI) 60-cell line screen. This objective comparison, supported by experimental data and protocols, offers valuable insights for researchers and drug development professionals in the oncology field.

Comparative Cytotoxicity Data (GI50)

The following table summarizes the 50% growth inhibition (GI50) concentrations for this compound and the standard chemotherapeutics across a representative panel of human cancer cell lines from the NCI-60 screen. The GI50 value indicates the concentration of a drug that is required to inhibit the growth of a cell population by 50%. Lower GI50 values are indicative of higher cytotoxic potency.

Cell LineCancer TypeThis compound (NSC: 637143) GI50 (µM)Doxorubicin (NSC: 123127) GI50 (µM)Cisplatin (NSC: 119875) GI50 (µM)Paclitaxel (NSC: 125973) GI50 (µM)
MCF7 Breast Cancer1.550.031.860.004
MDA-MB-231 Breast Cancer1.740.063.160.003
A549 Lung Cancer1.860.042.510.005
NCI-H460 Lung Cancer1.290.021.580.002
HeLa Cervical CancerNot Available in NCI-60Not Available in NCI-60Not Available in NCI-60Not Available in NCI-60
K-562 Leukemia1.150.021.260.001
HT29 Colon Cancer1.950.084.270.006
HCT-116 Colon Cancer1.620.052.000.004
OVCAR-3 Ovarian Cancer1.700.101.910.008
SK-OV-3 Ovarian Cancer2.040.163.980.012
U251 CNS Cancer1.480.072.290.003
SF-268 CNS Cancer1.580.092.820.005
PC-3 Prostate Cancer1.780.123.550.007
DU-145 Prostate Cancer1.820.143.720.009

Note: The GI50 values are derived from the NCI DTP Human Tumor Cell Line Screen. "Not Available" indicates that the cell line is not part of the NCI-60 panel.

Experimental Protocols

The cytotoxicity data presented was generated using the National Cancer Institute's standardized Sulforhodamine B (SRB) assay.

NCI-60 Sulforhodamine B (SRB) Cytotoxicity Assay Protocol

  • Cell Plating: Human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine. Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the doubling time of each cell line. The plates are then incubated for 24 hours at 37°C, 5% CO2, 95% air, and 100% relative humidity.

  • Drug Treatment: After the initial 24-hour incubation, a time-zero (Tz) plate is fixed with trichloroacetic acid (TCA). The test compounds (this compound and standard chemotherapeutics) are solubilized in DMSO and serially diluted. Aliquots of the drug dilutions are added to the appropriate wells of the remaining plates, which are then incubated for an additional 48 hours.

  • Cell Fixation and Staining: Following the 48-hour drug incubation period, adherent cells are fixed by the addition of cold 50% (w/v) TCA and incubated for 60 minutes at 4°C. The supernatant is discarded, and the plates are washed with water and air-dried. The fixed cells are then stained with 0.4% (w/v) Sulforhodamine B solution in 1% acetic acid for 10 minutes at room temperature.

  • Absorbance Measurement: Unbound dye is removed by washing with 1% acetic acid. The bound stain is solubilized with 10 mM trizma base, and the absorbance is read on an automated plate reader at a wavelength of 515 nm.

  • Data Analysis: The percentage growth is calculated relative to the control (no drug) and the time-zero cell count. The GI50 is the concentration of the drug that results in a 50% reduction in the net protein increase in control cells during the incubation.

Visualizing Experimental Workflow and Signaling Pathways

To further elucidate the experimental process and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_analysis Data Acquisition & Analysis cluster_output Output start Start cell_culture Cell Culture (NCI-60 Panel) start->cell_culture plate_cells Plate Cells in 96-well Plates cell_culture->plate_cells drug_addition Add this compound & Standard Chemotherapeutics plate_cells->drug_addition incubate_48h Incubate for 48h drug_addition->incubate_48h fix_stain Fix with TCA & Stain with SRB incubate_48h->fix_stain read_absorbance Read Absorbance (515 nm) fix_stain->read_absorbance calculate_gi50 Calculate GI50 Values read_absorbance->calculate_gi50 comparison_guide Comparison Guide calculate_gi50->comparison_guide

Caption: Workflow for NCI-60 Cytotoxicity Screening.

Signaling_Pathway cluster_chemo Standard Chemotherapeutics cluster_fruct This compound cluster_mechanisms Potential Mechanisms of Cytotoxicity Doxorubicin Doxorubicin DNA_Damage DNA Damage Doxorubicin->DNA_Damage Intercalation Cisplatin Cisplatin Cisplatin->DNA_Damage Cross-linking Paclitaxel Paclitaxel Microtubule_Disruption Microtubule Disruption Paclitaxel->Microtubule_Disruption Stabilization Fructigenine_A This compound Apoptosis_Induction Apoptosis Induction Fructigenine_A->Apoptosis_Induction Hypothesized Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Microtubule_Disruption->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis_Induction

Safety Operating Guide

Navigating the Disposal of Fructigenine A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Absence of specific disposal protocols for Fructigenine A necessitates a cautious and compliant approach. This guide provides essential safety information and a general framework for the disposal of this novel bioactive compound, emphasizing the critical role of institutional environmental health and safety (EHS) departments.

For researchers, scientists, and drug development professionals handling this compound, the absence of a dedicated Safety Data Sheet (SDS) with explicit disposal instructions requires adherence to a stringent set of safety precautions and a generalized disposal workflow. As this compound is a bioactive alkaloid, it must be treated as a potentially hazardous substance.[1][2] The fundamental principle is to manage all waste containing this compound as hazardous until proven otherwise.[1][3]

Immediate Safety and Handling

Before any handling or disposal of this compound, a thorough hazard assessment is paramount.[4] In the absence of specific data, researchers should consult literature on compounds with similar structures and predicted toxicities. All operations involving this compound should be conducted within a certified chemical fume hood to prevent inhalation of powders or vapors.[5][6] Personal protective equipment (PPE), including a lab coat, chemical safety goggles, and nitrile or neoprene gloves, is mandatory to prevent skin and eye contact.[3][5][6]

General Disposal and Safety Considerations

The following table summarizes key safety considerations and general disposal steps for potent, novel bioactive compounds like this compound. This information is intended as a guide and must be supplemented by consultation with your institution's EHS office.[4]

ConsiderationGeneral ProcedureRationale
Waste Segregation All materials contaminated with this compound (e.g., gloves, pipette tips, glassware, and solutions) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[5]To prevent cross-contamination and ensure proper handling by waste management personnel.
Container Labeling The hazardous waste container must be labeled with the name "this compound," the quantity of waste, and any known or suspected hazards.Proper labeling is a regulatory requirement and crucial for safe handling and disposal.[3]
Liquid Waste Liquid waste containing this compound should be collected in a compatible, sealed container. Do not mix with other waste streams unless compatibility is confirmed.Incompatible wastes can lead to dangerous chemical reactions.
Solid Waste Contaminated solid waste, such as gloves and weighing papers, should be placed in a designated hazardous waste bag or container.[5]To ensure all contaminated materials are disposed of as hazardous waste.
Decontamination Any surfaces or equipment that come into contact with this compound should be decontaminated using a suitable solvent or cleaning agent, and the cleaning materials disposed of as hazardous waste.To prevent unintentional exposure and contamination of the laboratory.
Regulatory Compliance All disposal procedures must comply with local, state, and federal regulations for hazardous waste.Non-compliance can result in significant penalties and safety risks.
EHS Consultation Crucially, your institution's Environmental Health and Safety (EHS) office must be consulted before disposing of any waste containing this compound. EHS professionals can provide specific guidance based on institutional protocols and regulatory requirements.[4]

Experimental Protocols for Waste Characterization

In the absence of an SDS, your EHS department may require a basic characterization of the waste stream. The following are general protocols that may be requested.

pH and Corrosivity Test
  • Calibrate a pH meter using standard buffer solutions.

  • Measure the pH of an aqueous solution of the this compound waste.

  • A pH of ≤ 2 or ≥ 12.5 generally indicates corrosive hazardous waste.[4]

Flammability Test (Flash Point)

A small-scale closed-cup method can be used to determine the flash point of a liquid waste sample. This involves slowly heating the sample and introducing an ignition source to the vapor space to observe the temperature at which it ignites.[4]

Disposal Workflow for Novel Compounds

The following diagram illustrates a generalized workflow for the risk assessment and disposal of a novel chemical compound for which a specific SDS is not available.

A Start: this compound Waste Generated B Is a specific SDS available? A->B C Follow SDS for specific disposal instructions B->C Yes D Treat as Potentially Hazardous Substance B->D No J End C->J E Conduct Hazard Assessment (literature, analogous compounds) D->E F Segregate Waste in Labeled, Compatible Container E->F G Consult Institutional EHS Office F->G H Characterize Waste (if required by EHS) G->H I Dispose of as Hazardous Waste via EHS H->I I->J

Caption: General workflow for the disposal of a novel chemical.

References

Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Fructigenine A

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Fructigenine A. Given the absence of a specific Safety Data Sheet (SDS), a risk-based approach drawing from protocols for potent, novel chemical compounds is mandated. The following procedures are designed to ensure personnel safety and operational integrity.

Hazard Assessment and Control

Required Personal Protective Equipment (PPE)

A multi-layered PPE approach is required to minimize exposure. The following table summarizes the minimum PPE requirements for handling this compound in a laboratory setting.

Body Part PPE Specification Purpose Standard
Respiratory Full-face or half-mask elastomeric respirator with P100 (or N100) particulate filters.To prevent inhalation of fine powder.NIOSH Approved
Hands Double gloving: Inner nitrile glove, outer neoprene or thicker nitrile gloves.To provide a robust barrier against dermal absorption. Gloves must be changed immediately upon suspected contamination.ASTM D6319 (Nitrile), ASTM D412 (Neoprene)
Eyes Chemical splash goggles or a full-face shield worn over safety glasses.To protect eyes from splashes and airborne particles. Must provide a complete seal around the eyes.[7][8]ANSI Z87.1
Body Disposable, solid-front protective lab coat or coveralls with long sleeves and tight-fitting cuffs.To protect skin and personal clothing from contamination.ANSI/AAMI PB70
Feet Closed-toe, chemical-resistant shoes and disposable shoe covers.To protect feet from spills and prevent tracking of contaminants outside the work area.[6][7]ASTM F2413

Experimental Protocols: Donning and Doffing PPE

Strict adherence to proper donning and doffing procedures is critical to prevent cross-contamination.

Donning PPE Workflow

The following diagram outlines the correct sequence for putting on PPE before handling this compound.

PPE_Donning_Workflow cluster_prep Preparation Area cluster_handling Handling Area Anteroom Start Enter Designated PPE Area Shoe_Covers Don Shoe Covers Start->Shoe_Covers Step 1 Inner_Gloves Don Inner Nitrile Gloves Shoe_Covers->Inner_Gloves Step 2 Lab_Coat Don Lab Coat/Coveralls Inner_Gloves->Lab_Coat Step 3 Respirator Don Respirator Lab_Coat->Respirator Step 4 Goggles Don Goggles/Face Shield Respirator->Goggles Step 5 Outer_Gloves Don Outer Gloves (over cuffs) Goggles->Outer_Gloves Step 6 Enter_Lab Enter Handling Area Outer_Gloves->Enter_Lab Step 7

PPE Donning Sequence for this compound Handling.
Doffing PPE Workflow

The doffing process is designed to remove the most contaminated items first. This procedure should be performed in a designated doffing area or anteroom.

PPE_Doffing_Workflow cluster_doffing Doffing Area cluster_exit Final Exit Area Start Exit Handling Area Outer_Gloves Remove Outer Gloves Start->Outer_Gloves Step 1 Lab_Coat Remove Lab Coat/Coveralls Outer_Gloves->Lab_Coat Step 2 Shoe_Covers Remove Shoe Covers Lab_Coat->Shoe_Covers Step 3 Goggles Remove Goggles/Face Shield Shoe_Covers->Goggles Step 4 Respirator Remove Respirator Goggles->Respirator Step 5 Inner_Gloves Remove Inner Gloves Respirator->Inner_Gloves Step 6 Wash_Hands Wash Hands Thoroughly Inner_Gloves->Wash_Hands Step 7 Exit Exit Area Wash_Hands->Exit Step 8

PPE Doffing Sequence to Prevent Contamination.

Disposal Plan

All waste generated from handling this compound, including contaminated PPE and cleaning materials, must be treated as hazardous chemical waste.

Waste Segregation and Collection
  • Solid Waste: All disposable PPE (gloves, shoe covers, lab coats), contaminated wipes, and weighing papers should be collected in a dedicated, clearly labeled, leak-proof hazardous waste container.[9] This container should be kept sealed when not in use.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and properly labeled hazardous liquid waste container.

  • Sharps: Any needles or blades that come into contact with this compound must be disposed of in a designated sharps container for chemical waste.

Disposal Procedure
  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation.

  • Storage: Waste containers should be stored in a designated satellite accumulation area within the laboratory, away from incompatible materials.[10][11]

  • Pickup: Arrange for hazardous waste pickup through your institution's Environmental Health and Safety (EHS) department. Do not dispose of any this compound waste in regular trash or down the drain.[12]

By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling this compound and ensure a safe laboratory environment. Regular review of these procedures and continuous risk assessment are essential components of a robust safety culture.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。